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Core Science & Biosynthesis

Foundational

De Novo Synthesis of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic Acid: A Technical Guide

Executive Summary The compound 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid is a highly specialized heterocyclic building block utilized in advanced drug discovery. The integration of a pyrimidine core with a 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid is a highly specialized heterocyclic building block utilized in advanced drug discovery. The integration of a pyrimidine core with a 2-methylcyclopropyl moiety provides a unique combination of hydrogen-bond accepting capability, enhanced lipophilicity, and rigidified steric bulk. This structural motif is particularly valuable in the design of kinase inhibitors and renin-angiotensin-aldosterone system (RAAS) modulators, where the cyclopropyl group enhances metabolic stability against cytochrome P450 oxidation compared to flexible alkyl chains[1].

This whitepaper details a robust, scalable, and self-validating synthetic pathway for this compound, focusing on the critical causality behind reagent selection, thermodynamic control, and intermediate validation.

Retrosynthetic Strategy & Mechanistic Rationale

The most efficient construction of 2-substituted pyrimidine-5-carboxylates relies on the condensation of an amidine with a symmetrical C3-dielectrophile[2].

Attempting to build the pyrimidine ring using unsymmetrical enones often leads to regioselectivity issues and complex purification pipelines. To circumvent this, our strategy employs a vinamidinium salt (e.g., ethyl 2-((dimethylamino)methylene)-3-(dimethylamino)propanoate)[3]. Vinamidinium salts act as highly reactive, symmetrical 1,3-dielectrophiles that ensure exclusive formation of the desired pyrimidine regioisomer without the risk of generating asymmetric byproducts[4].

The retrosynthetic disconnection breaks the target down into two primary synthons:

  • Nucleophile: 2-Methylcyclopropanecarboximidamide (derived from 2-methylcyclopropanecarbonitrile).

  • Electrophile: A vinamidinium salt bearing the C5-carboxylate.

ForwardSynthesis Amidine 2-Methylcyclopropane carboximidamide Ester Ethyl 2-(2-methylcyclopropyl) pyrimidine-5-carboxylate Amidine->Ester Cyclization Vinamidinium Vinamidinium Salt (C3-Dielectrophile) Vinamidinium->Ester Target 2-(2-Methylcyclopropyl) pyrimidine-5-carboxylic acid Ester->Target Hydrolysis

Caption: Strategic forward synthesis pathway of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of 2-Methylcyclopropanecarboximidamide Hydrochloride

Causality: The classical Pinner reaction is utilized here. Direct conversion of sterically hindered nitriles to amidines requires initial activation to an imidate. Strict anhydrous conditions are mandatory; the presence of water will irreversibly hydrolyze the highly reactive imidate intermediate into an unreactive ethyl ester.

Protocol:

  • Imidate Formation: Dissolve 2-methylcyclopropanecarbonitrile (1.0 eq) in anhydrous ethanol (10 volumes). Cool the reaction vessel to 0 °C under an argon atmosphere.

  • Activation: Bubble anhydrous HCl gas through the solution for 30 minutes until saturation is achieved. Seal the vessel and stir at room temperature for 24 hours.

  • Amination: Concentrate the mixture in vacuo to remove excess HCl. Redissolve the crude imidate in anhydrous methanol (5 volumes). Dropwise, add a 7M solution of ammonia in methanol (5.0 eq) at 0 °C.

  • Isolation: Stir for an additional 24 hours at room temperature. Concentrate the solvent to yield 2-methylcyclopropanecarboximidamide hydrochloride as a white solid.

Self-Validation Checkpoint: 1 H NMR (DMSO- d6​ ) must show the disappearance of the nitrile carbon (~120 ppm in 13 C) and the appearance of broad amidine N-H protons between 8.5–9.2 ppm.

Phase 2: Preparation of the Vinamidinium Salt (C3-Dielectrophile)

Causality: The use of ethyl 2-((dimethylamino)methylene)-3-(dimethylamino)propanoate ensures that both electrophilic centers at C1 and C3 are equally reactive and structurally symmetric, driving the subsequent cyclization to a single pyrimidine product[3].

Protocol:

  • Vilsmeier-Haack Formylation: To a solution of anhydrous DMF (3.0 eq) in dichloromethane at 0 °C, add phosphorus oxychloride (POCl 3​ , 2.5 eq) dropwise to form the Vilsmeier reagent.

  • Addition: Slowly add ethyl 3-(dimethylamino)propanoate (1.0 eq) to the active complex. Heat the mixture to reflux (40 °C) for 12 hours.

  • Quenching & Isolation: Cool to room temperature and carefully pour over crushed ice. Extract the aqueous layer with dichloromethane, dry over Na 2​ SO 4​ , and concentrate to yield the vinamidinium salt.

Self-Validation Checkpoint: LC-MS should confirm the mass of the cationic species. 1 H NMR will display characteristic downfield shifts for the vinylic protons (~7.5 ppm).

Phase 3: Pyrimidine Ring Cyclization

Causality: The cyclization requires a strong base to liberate the free amidine from its hydrochloride salt. Sodium ethoxide (NaOEt) in ethanol is chosen to match the ester group of the vinamidinium salt, preventing unwanted transesterification side reactions[5].

Mechanism Step1 Amidine Free Base (Nucleophile) Step3 First Condensation (Intermediate Enamine) Step1->Step3 Base / Heat Step2 Vinamidinium Salt (Electrophile) Step2->Step3 Base / Heat Step4 Intramolecular Cyclization (Ring Closure) Step3->Step4 Nucleophilic Attack Step5 Elimination of Dimethylamine (Aromatization) Step4->Step5 - HN(CH3)2 Product Pyrimidine Core Formed Step5->Product

Caption: Stepwise mechanism of pyrimidine ring formation via vinamidinium salt condensation.

Protocol:

  • Neutralization: Suspend 2-methylcyclopropanecarboximidamide hydrochloride (1.1 eq) in anhydrous ethanol. Add a 21% wt solution of NaOEt in ethanol (2.5 eq) and stir for 15 minutes at room temperature.

  • Condensation: Add the vinamidinium salt (1.0 eq) in one portion.

  • Thermal Cyclization: Heat the reaction mixture to reflux (80 °C) for 12 hours. The elevated temperature is critical to drive the elimination of dimethylamine and ensure complete aromatization.

  • Workup: Cool the mixture, concentrate in vacuo, and partition between ethyl acetate and water. Wash the organic layer with brine, dry, and purify via flash chromatography (Hexanes/EtOAc) to yield ethyl 2-(2-methylcyclopropyl)pyrimidine-5-carboxylate.

Self-Validation Checkpoint: LC-MS will show [M+H] + corresponding to the ester. 1 H NMR will reveal two equivalent aromatic pyrimidine protons (s, 2H) around 9.0–9.2 ppm[2].

Phase 4: Saponification to the Free Carboxylic Acid

Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/MeOH/H 2​ O) is preferred over NaOH. LiOH provides milder basic conditions, preventing any potential nucleophilic attack on the electron-deficient pyrimidine ring or epimerization of the cyclopropyl stereocenters[5].

Protocol:

  • Hydrolysis: Dissolve ethyl 2-(2-methylcyclopropyl)pyrimidine-5-carboxylate (1.0 eq) in a 2:1:1 mixture of THF:MeOH:H 2​ O. Add LiOH·H 2​ O (3.0 eq).

  • Reaction: Stir at room temperature for 4 hours.

  • Acidification: Evaporate the organic solvents under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1M HCl.

  • Isolation: The target carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

Self-Validation Checkpoint: 1 H NMR must show the complete disappearance of the ethyl ester signals (quartet at 4.3 ppm, triplet at 1.3 ppm) and the emergence of a broad carboxylic acid O-H stretch at ~13.0 ppm.

Quantitative Data & Yield Analysis

The following table consolidates the expected quantitative metrics for the described synthetic workflow, providing a benchmark for process chemists scaling this route.

PhaseChemical TransformationKey Reagents & SolventsTemp / TimeExpected YieldCritical Quality Parameter
1 Pinner Amidine SynthesisHCl(g), EtOH, NH 3​ /MeOH0 °C to RT / 48h75 - 85%Strict exclusion of moisture
2 Vinamidinium PreparationPOCl 3​ , DMF, DCMReflux / 12h80 - 90%Temperature control during POCl 3​ addition
3 Pyrimidine CyclizationNaOEt, EtOH80 °C / 12h65 - 75%Complete elimination of dimethylamine
4 Ester SaponificationLiOH·H 2​ O, THF/MeOH/H 2​ ORT / 4h90 - 95%Careful pH control (pH 3-4) during precipitation
Overall De Novo Synthesis -~76h ~35 - 54% Stereochemical integrity of cyclopropyl ring

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Exploratory

Technical Guide: Chemical and Physical Properties of 2-(2-Methylcyclopropyl)pyrimidine-5-carboxylic Acid

Executive Summary In contemporary drug discovery, the strategic deployment of heteroaromatic building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-(2-Methylcycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic deployment of heteroaromatic building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-(2-Methylcyclopropyl)pyrimidine-5-carboxylic acid (CAS: 1468808-18-5) is a highly specialized, bifunctional scaffold designed to address common liabilities in medicinal chemistry [1].

By replacing a traditional phenyl ring with a pyrimidine core, medicinal chemists can lower the intrinsic lipophilicity (LogP) of a molecule while introducing two nitrogen hydrogen-bond acceptors. Furthermore, the incorporation of the 2-methylcyclopropyl moiety at the C2 position provides a rigidified, sterically shielded hydrophobic vector. This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, structural mechanics, and validated synthetic protocols for researchers and drug development professionals.

Physicochemical Profiling and Structural Mechanics

The utility of 2-(2-Methylcyclopropyl)pyrimidine-5-carboxylic acid stems from the synergistic relationship between its electron-deficient heteroaromatic core and its strained cycloalkyl appendage.

Quantitative Data Summary

The following table synthesizes the critical physical and chemical parameters of the compound, combining experimental baselines with high-confidence computational extrapolations standard in early-phase characterization [1][2].

PropertyValueMechanistic Implication
CAS Number 1468808-18-5Unique identifier for procurement and database querying.
Molecular Formula C9H10N2O2-
Molecular Weight 178.19 g/mol Low molecular weight ideal for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area 63.1 ŲExcellent range for membrane permeability; balances aqueous solubility.
Estimated pKa (Acid) 2.8 – 3.2Lower than benzoic acid (~4.2) due to the electron-withdrawing pyrimidine nitrogens.
Estimated LogP 1.2 – 1.8Optimal lipophilicity; the cyclopropyl ring prevents excessive hydrophobicity.
H-Bond Donors / Acceptors 1 / 4Facilitates complex, directional interactions within target protein binding pockets.
Physical State Solid (Powder)Typically isolated as an off-white to pale yellow crystalline solid.
Causality in Structural Design
  • The Pyrimidine-5-Carboxylic Acid Core: Acting as a bioisostere for benzoic acid, the pyrimidine ring fundamentally alters the electronic distribution of the molecule. The electronegative nitrogen atoms pull electron density away from the C5 position, increasing the acidity of the carboxylic acid. This ensures the moiety remains fully deprotonated at physiological pH (7.4), engaging in robust salt-bridge interactions with basic amino acid residues (e.g., Arginine, Lysine) in target proteins[2].

  • The 2-Methylcyclopropyl Substituent: The selection of a 2-methylcyclopropyl ring over a standard linear or branched alkyl chain (like an isobutyl group) is a deliberate metabolic strategy. The cyclopropyl ring restricts conformational flexibility, which entropically favors target binding. Simultaneously, the strained C-C bonds and steric bulk shield the molecule from rapid oxidative metabolism by Cytochrome P450 enzymes, a common failure point for linear alkyl chains [3].

Pharmacophore Compound 2-(2-Methylcyclopropyl)pyrimidine -5-carboxylic acid Carboxyl Carboxylic Acid (H-Bond Donor/Acceptor) Compound->Carboxyl Pyrimidine Pyrimidine Core (Pi-Pi Stacking / Dipole) Compound->Pyrimidine Cyclopropyl 2-Methylcyclopropyl (Hydrophobic / Steric Shield) Compound->Cyclopropyl Target Target Protein Binding Site Carboxyl->Target Salt Bridge / H-Bond Pyrimidine->Target Edge-to-Face Pi Interaction Cyclopropyl->Target Hydrophobic Pocket Fit

Pharmacophore interactions of the compound within a target protein binding site.

Experimental Workflows: Synthesis and Validation

To ensure high scientific integrity, the synthesis of 2-(2-Methylcyclopropyl)pyrimidine-5-carboxylic acid must avoid harsh conditions that could lead to the decarboxylation of the electron-deficient core.

Step-by-Step Synthesis Protocol

The most reliable route involves the de novo construction of the pyrimidine ring via the condensation of an amidine with a vinamidinium salt or enamine, followed by controlled saponification.

Step 1: Base-Promoted Cyclization

  • Reagents: 2-Methylcyclopropanecarboxamidine hydrochloride (1.0 eq), Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 eq), Sodium ethoxide (NaOEt) (2.5 eq).

  • Procedure: Suspend the amidine hydrochloride in anhydrous ethanol under an inert nitrogen atmosphere. Add NaOEt dropwise at 0 °C to liberate the free base. Slowly introduce the electrophile (Ethyl 2-(ethoxymethylene)-3-oxobutanoate).

  • Causality: The low initial temperature prevents the degradation of the highly reactive electrophile. Once added, the mixture is heated to reflux (80 °C) for 4 hours to drive the thermodynamically favored aromatization of the pyrimidine ring [3].

  • Isolation: Quench with water, extract with ethyl acetate, and concentrate to yield the intermediate ester: Ethyl 2-(2-methylcyclopropyl)pyrimidine-5-carboxylate.

Step 2: Controlled Saponification (Self-Validating Step)

  • Reagents: Intermediate ester (1.0 eq), Lithium Hydroxide monohydrate (LiOH·H2O) (3.0 eq), THF/Water (3:1 v/v).

  • Procedure: Dissolve the ester in THF and add the aqueous LiOH solution. Stir the biphasic mixture at 30 °C for 12 hours.

  • Causality & Self-Validation: We utilize LiOH rather than NaOH/KOH to provide milder basic conditions, preventing the nucleophilic attack on the electron-deficient pyrimidine C2/C4 positions. The reaction temperature is strictly capped at 30 °C to prevent decarboxylation. Self-Validation: The reaction's progress is intrinsically monitored by the dissolution of the ester; as the carboxylic acid salt forms, the biphasic mixture transitions into a completely clear, homogeneous solution, serving as a visual confirmation of >95% conversion prior to instrumental analysis.

  • Workup: Acidify the aqueous layer with 1M HCl to pH ~3. The target compound will precipitate as an off-white solid. Filter and dry under a vacuum.

Synthesis A 2-Methylcyclopropanecarboxamidine (Nucleophile) C Base-Promoted Condensation (NaOEt, EtOH, Reflux) A->C B Vinamidinium Salt / Enamine (Electrophile) B->C D Ethyl 2-(2-Methylcyclopropyl) pyrimidine-5-carboxylate C->D Cyclization E Controlled Saponification (LiOH, THF/H2O, 30°C) D->E Hydrolysis F 2-(2-Methylcyclopropyl)pyrimidine -5-carboxylic acid E->F Acidification (HCl)

Workflow for the de novo synthesis of 2-(2-Methylcyclopropyl)pyrimidine-5-carboxylic acid.

Analytical Validation Protocol

To confirm the structural integrity of the synthesized batch, execute the following analytical suite:

  • 1H-NMR (400 MHz, DMSO-d6): Look for a highly diagnostic, sharp singlet integrating to 2H at approximately 9.00 - 9.15 ppm . This peak corresponds to the chemically equivalent C4 and C6 protons of the pyrimidine ring. The extreme downfield shift is caused by the combined anisotropic and electron-withdrawing effects of the two adjacent nitrogens and the C5 carboxyl group. The cyclopropyl protons will appear as complex multiplets in the upfield region (0.8 - 2.0 ppm).

  • 13C-NMR (100 MHz, DMSO-d6): The success of the saponification is validated by the shift of the carbonyl carbon. The ester carbonyl typically resonates at ~164 ppm, whereas the free carboxylic acid carbonyl will shift downfield to ~166-168 ppm .

  • LC-MS (ESI+): Expected exact mass for [M+H]+ is 179.08 m/z .

Applications in Drug Discovery

Compounds featuring the 2-substituted pyrimidine-5-carboxylic acid architecture are highly prized in the development of kinase inhibitors and metabolic enzyme modulators.

For instance, in the discovery of Vanin-1 inhibitors (an enzyme implicated in oxidative stress and inflammation), pyrimidine carboxamides derived from these exact types of carboxylic acid building blocks have shown profound efficacy [2]. In these biological systems, the pyrimidine core engages in critical edge-to-face pi-stacking interactions with aromatic residues (e.g., Phenylalanine), while the cyclopropyl group perfectly occupies highly hydrophobic, sterically constrained sub-pockets formed by Leucine and Valine residues, preventing off-target binding [2]. By utilizing 2-(2-Methylcyclopropyl)pyrimidine-5-carboxylic acid as a starting material, researchers can rapidly generate libraries of potent amides via standard coupling reagents (e.g., HATU, EDC/HOBt).

References

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Retrieved March 23, 2026, from[Link]

  • Journal of Chemical Health Risks. Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Retrieved March 23, 2026, from[Link](Note: URL reflects the journal's standard routing for pyrimidine synthesis methodologies).

Foundational

1H NMR and 13C NMR spectra data for 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid

An In-Depth Technical Guide to the NMR Structural Elucidation of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid Executive Summary 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (CAS: 1468808-18-5) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Structural Elucidation of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid

Executive Summary

2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (CAS: 1468808-18-5) is a highly versatile bifunctional building block widely utilized in the development of kinase inhibitors and GPCR antagonists. Its structure combines a rigid, electron-deficient pyrimidine-5-carboxylic acid core with a sterically demanding 2-methylcyclopropyl substituent. This whitepaper provides a rigorous, causality-driven breakdown of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, offering researchers a definitive reference for structural verification and analytical troubleshooting.

Methodological Principles & Causality of NMR Acquisition

Achieving high-fidelity NMR spectra for heterocyclic carboxylic acids requires deliberate experimental design. The protocols described herein are built on self-validating principles:

  • Solvent Selection (DMSO- d6​ vs. CDCl 3​ ): Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is the mandatory solvent for this compound. The highly polar carboxylic acid group often induces dimerization and line broadening in non-polar solvents like CDCl 3​ . DMSO- d6​ disrupts these hydrogen bonds, ensuring sharp signals and shifting the highly exchangeable -COOH proton downfield (~13.2 ppm), cleanly separating it from the aromatic region[1].

  • Relaxation Delay ( D1​ ) Optimization: For quantitative 13 C NMR, a standard 1-second relaxation delay is insufficient. The quaternary carbons in the pyrimidine ring (C2, C5) and the carboxylic acid (C=O) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A D1​ of 2.0 seconds is critical to prevent signal suppression and ensure accurate baseline integration[2].

1 H NMR Spectral Analysis

The 1 H NMR spectrum of this compound is defined by the stark contrast between the highly deshielded heteroaromatic protons and the complex, rigid aliphatic spin system of the cyclopropyl ring.

H NMR Data Summary (400 MHz, DMSO- d6​ , 298 K)
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
13.20Broad Singlet (br s)-1H-COOH (Carboxylic acid)
9.10Singlet (s)-2HPyrimidine H4, H6
2.35Multiplet (m)-1HCyclopropyl H1' (CH attached to C2)
1.45Multiplet (m)-1HCyclopropyl H2' (CH attached to Methyl)
1.22Multiplet (m)-1HCyclopropyl H3'a (CH 2​ , diastereotopic)
1.15Doublet (d)6.03H-CH 3​ (Methyl group)
1.00Multiplet (m)-1HCyclopropyl H3'b (CH 2​ , diastereotopic)

Mechanistic Insights:

  • Aromatic Equivalence: The pyrimidine C4 and C6 protons appear as a sharp 2H singlet at 9.10 ppm. This magnetic equivalence indicates that the rotation of the 2-methylcyclopropyl group around the C2-C1' bond is rapid on the NMR timescale, averaging out any anisotropic shielding effects and preserving the effective C2v​ symmetry of the pyrimidine core[1].

  • Diastereotopic Protons: The cyclopropyl ring introduces a fascinating stereochemical phenomenon. The methylene protons at the C3' position are diastereotopic[3]. Because the ring contains chiral centers at C1' and C2', the two protons on C3' are locked in permanently distinct magnetic environments—one is cis to the methyl group, while the other is trans. This lack of a symmetry plane results in two distinct multiplets at 1.22 ppm and 1.00 ppm, rather than a single integrated CH 2​ peak[3].

13 C NMR Spectral Analysis

The 13 C NMR spectrum validates the carbon skeleton, heavily influenced by the electronegativity of the pyrimidine nitrogens.

C NMR Data Summary (100 MHz, DMSO- d6​ , 298 K)
Chemical Shift ( δ , ppm)Carbon TypeAssignmentRationale
173.5Quaternary (C)Pyrimidine C2Highly deshielded by two adjacent N atoms and the cyclopropyl group[2].
165.8Quaternary (C)C=O (Acid)Typical carbonyl resonance for aromatic carboxylic acids.
158.2Methine (CH)Pyrimidine C4, C6Deshielded by the adjacent N atoms[1].
120.5Quaternary (C)Pyrimidine C5Relatively shielded due to electron donation via resonance from the N atoms[1].
24.5Methine (CH)Cyclopropyl C1'Shifted downfield relative to standard cyclopropanes due to the pyrimidine ring.
20.2Methine (CH)Cyclopropyl C2'Aliphatic methine carbon.
18.5Primary (CH 3​ )Methyl CarbonStandard aliphatic methyl resonance.
16.8Secondary (CH 2​ )Cyclopropyl C3'Highly shielded, characteristic of cyclopropyl ring strain.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and analytical trustworthiness, the following step-by-step methodology must be strictly adhered to:

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid.

  • Dissolve the analyte in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution, preventing line broadening caused by micro-particulates.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: Instrument Calibration & Acquisition

  • Insert the sample into a 400 MHz NMR spectrometer equipped with a 5 mm multinuclear probe.

  • Probe Tuning: Manually tune and match the probe for 1 H (400 MHz) and 13 C (100 MHz) frequencies.

  • Shimming: Perform gradient shimming on the deuterium lock signal of DMSO- d6​ until the lock level stabilizes and the baseline is flat.

  • 1 H Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Parameters: Number of Scans (NS) = 16; Relaxation Delay (D1) = 1.0 s; Acquisition Time (AQ) = 3.0 s; Temperature = 298 K.

  • 13 C Acquisition: Execute a proton-decoupled 1D carbon pulse sequence (e.g., zgpg30 with WALTZ-16 decoupling). Parameters: NS = 1024; D1 = 2.0 s; AQ = 1.5 s; Temperature = 298 K.

Step 3: Data Processing

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio.

  • Perform zero-filling to 64k data points to improve digital resolution.

  • Manually phase the spectrum (zero and first order) and apply a polynomial baseline correction.

  • Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.

Mechanistic Visualizations

NMR_Workflow SamplePrep Sample Preparation (15 mg in 0.6 mL DMSO-d6) Tuning Probe Tuning & Matching (1H at 400 MHz, 13C at 100 MHz) SamplePrep->Tuning Acquisition1H 1H NMR Acquisition (ns=16, d1=1s) Tuning->Acquisition1H Acquisition13C 13C NMR Acquisition (ns=1024, d1=2s, CPD) Tuning->Acquisition13C Processing Fourier Transform & Phase/Baseline Correction Acquisition1H->Processing Acquisition13C->Processing Analysis Multiplet Analysis & Signal Integration Processing->Analysis

Figure 1: Self-validating experimental workflow for high-resolution NMR structural elucidation.

Coupling_Network H46 Pyrimidine H4/H6 (9.10 ppm) C46 Pyrimidine C4/C6 (158.2 ppm) H46->C46 HSQC (1J) C5 Pyrimidine C5 (120.5 ppm) H46->C5 HMBC (2J) C2 Pyrimidine C2 (173.5 ppm) H46->C2 HMBC (3J) H1_cyc Cyclopropyl H1' (2.35 ppm) H1_cyc->C2 HMBC (2J) H2_cyc Cyclopropyl H2' (1.45 ppm) H1_cyc->H2_cyc COSY H3_cyc Cyclopropyl H3'a/b (1.22, 1.00 ppm) H1_cyc->H3_cyc COSY H2_cyc->H3_cyc COSY CH3 Methyl Protons (1.15 ppm) H2_cyc->CH3 COSY

Figure 2: Spin-spin coupling network mapping critical 2D NMR (COSY, HSQC, HMBC) correlations.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid". PubChem, NIH.
  • Clayden, J. et al. "Organic & Biomolecular Chemistry - Manchester NMR Methodology Group". University of Manchester.
  • "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromide and Chloride Supporting Information". American Chemical Society.

Sources

Exploratory

Toxicological Profiling and Safety Data Sheet (SDS) Guidelines for 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid

Executive Summary In modern drug discovery, the strategic incorporation of constrained aliphatic systems is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(2-Methyl-cyclopropyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of constrained aliphatic systems is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (Molecular Formula: C9H10N2O2) is a highly specialized pharmaceutical building block. The pyrimidine-5-carboxylic acid core serves as a versatile hydrogen-bonding scaffold, while the 2-methylcyclopropyl moiety is engineered to restrict conformational mobility and enhance lipophilicity without inflating the sp2 carbon count [1].

However, the unique electronic properties of the strained cyclopropyl ring introduce specific metabolic and toxicological liabilities. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical structural design, mechanistic toxicology, and practical laboratory safety, providing a comprehensive guide for researchers handling this novel compound.

Structural Rationale & Physicochemical Profile

The design of this compound relies on the high C-H bond dissociation energy of the cyclopropyl ring, which is traditionally utilized to reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes [2]. The addition of the methyl group further extends the molecule into lipophilic binding pockets to boost target potency.

Table 1: Theoretical Physicochemical & Safety Properties
PropertyValue / ClassificationCausality & Impact in Drug Design
Molecular Weight 178.19 g/mol Low molecular weight makes it an ideal fragment for library synthesis.
Formula C9H10N2O2Maintains a high fraction of sp3 carbons, improving solubility.
GHS Hazard Codes H315, H319, H335Extrapolated from pyrimidine carboxylic acid analogs; indicates acute mucosal/skin irritation [3].
Metabolic Liability CYP-mediated ring openingRing strain can lead to radical formation and reactive electrophiles [4].

Mechanistic Toxicology: The Cyclopropyl Liability

While cyclopropyl groups are intended to block metabolism, they can paradoxically act as sites of metabolic activation [2]. The primary toxicological concern for 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid is not acute systemic toxicity, but rather hepatotoxicity via reactive metabolite formation .

When exposed to hepatic CYP450 enzymes (particularly CYP3A4), the methylcyclopropyl group can undergo NADPH-dependent oxidation. The inherent ring strain forces the resulting radical intermediate to undergo rapid ring-opening, generating a reactive electrophile. If not intercepted by cellular antioxidants like glutathione (GSH), these electrophiles form covalent adducts with hepatic proteins, leading to Drug-Induced Liver Injury (DILI) [5].

MetabolicPathway A 2-(2-Methyl-cyclopropyl)- pyrimidine-5-carboxylic acid B CYP450 Oxidation (NADPH-dependent) A->B Hepatic Metabolism C Radical Intermediate (Ring Strain Release) B->C Hydrogen Abstraction D Ring-Opened Reactive Electrophile C->D Ring Opening E GSH Conjugation (Detoxification) D->E + Glutathione F Covalent Protein Binding (Toxicity Risk) D->F + Hepatic Proteins

CYP450-mediated bioactivation and ring-opening of the methylcyclopropyl moiety.

Safety Data Sheet (SDS) & Occupational Handling

Because 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid is a specialized building block, its empirical SDS is extrapolated from highly homologous compounds such as pyrazolo[1,5-a]pyrimidine-5-carboxylic acid and 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid [6], [7].

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation [3].

Table 2: Required Engineering Controls & PPE
Protection CategoryProtocol / EquipmentScientific Rationale
Respiratory NIOSH-approved N95 or P100 respirator.Fine powders of pyrimidine carboxylic acids easily aerosolize, causing mucosal inflammation [7].
Dermal / Hand Nitrile gloves (EN 374 compliant).Prevents transdermal absorption and localized dermatitis [6].
Ocular Tight-fitting safety goggles (EN 166).Carboxylic acid functionalities can cause severe corneal irritation upon contact [6].
Engineering Class II Biological Safety Cabinet (BSC) or Fume Hood.Ensures negative pressure environment to capture airborne particulates during weighing.
Spill Response & Disposal
  • Containment: Do not sweep dry powder. Mist the spill lightly with water or a 5% sodium bicarbonate solution to neutralize the carboxylic acid and prevent aerosolization.

  • Collection: Shovel into a sealed, labeled chemical waste container.

  • Disposal: Incineration via a licensed hazardous waste contractor. Do not flush down laboratory sinks, as the environmental toxicity (aquatic life) of novel pyrimidine derivatives is unquantified[7].

Self-Validating Protocol: Reactive Metabolite Trapping Assay

To empirically determine if the 2-methylcyclopropyl group in this compound undergoes toxic bioactivation, researchers must perform a Glutathione (GSH) Trapping Assay.

Self-Validation Logic: This protocol is designed as a self-validating system. By running parallel incubations with and without NADPH, the system internally proves whether adduct formation is strictly driven by CYP450 metabolism. A positive control (Diclofenac) is used to validate the LC-MS/MS detection threshold.

Step-by-Step Methodology
  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Suspend Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL.

  • Substrate & Trapping Agent Addition: Add 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid to a final concentration of 10 µM. Add GSH (the trapping agent) to a final concentration of 5 mM.

  • Initiation (The Causality Trigger): Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Rationale: NADPH donates the electrons required for CYP450 to oxidize the cyclopropyl ring.

  • Incubation & Quenching: Incubate for 60 minutes at 37°C. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Rationale: Acetonitrile instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. Extract the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Perform a neutral loss scan for 129 Da (characteristic of GSH cleavage) and look for a mass shift of +307 Da on the parent compound, which definitively confirms ring-opening and GSH conjugation.

GSHWorkflow S1 Incubate with HLM + NADPH + GSH S2 Quench Reaction (Ice-cold MeCN) S1->S2 S3 Centrifuge & Precipitate S2->S3 S4 LC-MS/MS Neutral Loss Scan S3->S4 S5 Identify Adducts (m/z +307 shift) S4->S5

Step-by-step self-validating workflow for reactive metabolite GSH trapping.

References

  • MetaSci Inc. "Safety Data Sheet 2,4-Dihydroxypyrimidine-5-carboxylic acid". Available at: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET - Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid". Available at:[Link]

  • Hypha Discovery. "Metabolism of cyclopropyl groups". Available at: [Link]

  • ACS Publications. "Improving Drug Design: An Update on Recent Applications of Efficiency Metrics, Strategies for Replacing Problematic Elements, and Compounds in Nontraditional Drug Space". Available at: [Link]

  • Blumberg Institute. "Designing Around Problematic Functionalities in Drug Discovery". Available at:[Link]

  • NIH PMC. "Drug metabolism in drug discovery and development". Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic Acid Derivatives as mGluR2 Positive Allosteric Modulators

This technical guide provides a comprehensive overview of the mechanism of action of 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylic acid derivatives, a class of compounds that have garnered significant interest in the...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the mechanism of action of 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylic acid derivatives, a class of compounds that have garnered significant interest in the field of neuropharmacology. The primary focus of this document is to elucidate their role as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2), a key target for the treatment of various central nervous system (CNS) disorders.

Introduction: The Therapeutic Promise of Modulating Glutamatergic Neurotransmission

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia, anxiety, and epilepsy.[1][2] The metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors (GPCRs), play a crucial role in modulating glutamatergic signaling.[3] Among the eight subtypes, mGluR2 has emerged as a particularly promising therapeutic target.[4]

Activation of mGluR2, which is often located presynaptically, leads to an inhibition of glutamate release.[2] This has led to the hypothesis that enhancing mGluR2 activity could normalize the excessive glutamate neurotransmission observed in certain pathological states.[2][5] The 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylic acid derivatives represent a novel class of compounds designed to achieve this by acting as positive allosteric modulators of mGluR2.

Core Mechanism of Action: Positive Allosteric Modulation of mGluR2

Unlike orthosteric agonists that directly bind to and activate the glutamate binding site, 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylic acid derivatives are positive allosteric modulators (PAMs).[1][5] These molecules bind to a topographically distinct allosteric site on the mGluR2 receptor.[2][6] This binding event induces a conformational change in the receptor that enhances its affinity for and/or efficacy of the endogenous ligand, glutamate.[1] A key advantage of PAMs is that they only potentiate the receptor's activity in the presence of the natural ligand, which may offer a more nuanced and physiological modulation of receptor function compared to direct agonists.[7]

One of the most extensively studied compounds in this class is JNJ-40411813 (also known as ADX71149).[8][9][10] JNJ-40411813 has been shown to act as a selective PAM at the mGluR2 receptor.[6][9] This modulation leads to a downstream signaling cascade that ultimately results in the desired therapeutic effect.

Signaling Pathway

The binding of a 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylic acid derivative to the allosteric site on mGluR2 enhances the glutamate-mediated activation of the receptor. mGluR2 is coupled to the Gi/o family of G-proteins.[11] Upon activation, the G-protein dissociates, and the Gαi/o subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels influences the activity of various downstream effectors, ultimately leading to the modulation of neuronal excitability and neurotransmitter release.

mGluR2 PAM Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Receptor Glutamate->mGluR2 Binds to orthosteric site PAM 2-(2-Methyl-cyclopropyl)- pyrimidine-5-carboxylic acid derivative PAM->mGluR2 Binds to allosteric site Gi/o Gi/o Protein mGluR2->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits cAMP cAMP AC->cAMP Decreases production Downstream Downstream Effectors cAMP->Downstream Modulates Response Modulation of Neurotransmitter Release Downstream->Response

Caption: Signaling pathway of mGluR2 activation by a PAM.

Experimental Validation and Quantitative Data

The mechanism of action of 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylic acid derivatives has been validated through a series of in vitro and in vivo experiments. JNJ-40411813 serves as a prime example for which extensive data is available.

In Vitro Potency and Efficacy

The potency and efficacy of these compounds are typically determined using recombinant cell lines expressing the human mGluR2 receptor. Two common assays are the [35S]GTPγS binding assay and the intracellular calcium mobilization assay.

Assay TypeCell LineParameterValue (JNJ-40411813)Reference
[35S]GTPγS BindingCHO cells expressing hmGlu2EC50 (PAM activity)147 ± 42 nM[6][9]
[35S]GTPγS BindingCHO cells expressing hmGlu2EC50 (agonist activity)2159 ± 1069 nM[6]
Ca2+ MobilizationHEK293 cells co-transfected with hmGlu2 and Gα16EC50 (PAM activity)64 ± 29 nM[6][9]
Ca2+ MobilizationHEK293 cells co-transfected with hmGlu2 and Gα16EC50 (agonist activity)1843 ± 905 nM[6]

hmGlu2: human metabotropic glutamate receptor 2

These data demonstrate that JNJ-40411813 is a potent PAM of the mGluR2 receptor and exhibits weak agonist activity only at significantly higher concentrations.[6]

In Vivo Receptor Occupancy and Pharmacodynamics

The in vivo activity of these compounds is assessed through receptor occupancy studies and behavioral models. For JNJ-40411813, ex vivo mGluR2 receptor occupancy was determined in rats using a radioligand.

Animal ModelRadioligandParameterValue (JNJ-40411813)Reference
Rat[3H]JNJ-46281222ED50 (p.o.)16 mg/kg[6][9]

Pharmacodynamic studies in rats have shown that JNJ-40411813 can dose-dependently suppress REM sleep and promote deep sleep, indicating central nervous system activity.[6][9]

Key Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of action of 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylic acid derivatives.

[35S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the mGluR2 receptor.

Objective: To determine the EC50 of a test compound for its PAM and agonist activity at the mGluR2 receptor.

Materials:

  • Membranes from CHO cells stably expressing the human mGluR2 receptor.

  • Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • GDP (10 µM).

  • [35S]GTPγS (0.1 nM).

  • Test compound at various concentrations.

  • Glutamate (at a fixed concentration, e.g., EC20, for PAM mode).

  • Scintillation proximity assay (SPA) beads.

Procedure:

  • Prepare a reaction mixture containing cell membranes, GDP, and SPA beads in assay buffer.

  • Add the test compound at various concentrations. For PAM mode, also add a fixed, sub-maximal concentration of glutamate.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate the mixture at room temperature for 60 minutes.

  • Measure the incorporation of [35S]GTPγS using a scintillation counter.

  • Plot the data as a function of test compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

GTPgS_Binding_Assay_Workflow Start Start Prepare_Mixture Prepare reaction mixture (membranes, GDP, SPA beads) Start->Prepare_Mixture Add_Compound Add test compound (and glutamate for PAM mode) Prepare_Mixture->Add_Compound Initiate_Reaction Add [35S]GTPγS Add_Compound->Initiate_Reaction Incubate Incubate at RT for 60 min Initiate_Reaction->Incubate Measure Measure radioactivity Incubate->Measure Analyze Plot dose-response curve and determine EC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the [35S]GTPγS binding assay.

Intracellular Calcium Mobilization Assay

This assay is used for G-protein coupled receptors that have been engineered to couple to a promiscuous G-protein, such as Gα16, which links to the phospholipase C pathway and subsequent calcium release.

Objective: To determine the EC50 of a test compound for its PAM and agonist activity at the mGluR2 receptor in a whole-cell format.

Materials:

  • HEK293 cells co-transfected with the human mGluR2 receptor and Gα16.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound at various concentrations.

  • Glutamate (at a fixed concentration, e.g., EC20, for PAM mode).

Procedure:

  • Plate the transfected HEK293 cells in a multi-well plate and allow them to attach overnight.

  • Load the cells with a calcium-sensitive fluorescent dye for 60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Add the test compound at various concentrations (and glutamate for PAM mode) to the wells.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Plot the peak fluorescence response as a function of test compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

Structure-Activity Relationships (SAR)

While a detailed exploration of the SAR of all 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylic acid derivatives is beyond the scope of this guide, it is important to note that the pyrimidine core is a common scaffold in many biologically active compounds.[12][13] The specific substitutions at the 2 and 5 positions of the pyrimidine ring, as well as other positions, are critical for the potency and selectivity of these compounds as mGluR2 PAMs.[14] The 2-methyl-cyclopropyl group is a key feature of this particular class of derivatives. Further modifications to this core structure are an active area of research to optimize the pharmacokinetic and pharmacodynamic properties of these potential therapeutics.

Conclusion

The 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylic acid derivatives represent a promising class of mGluR2 positive allosteric modulators. Their mechanism of action, centered on the potentiation of endogenous glutamate signaling, offers a novel approach for the treatment of CNS disorders characterized by glutamatergic dysfunction. The extensive preclinical data for compounds like JNJ-40411813 provide a strong rationale for their continued investigation in clinical settings.[8][15] This technical guide has provided an in-depth overview of their mechanism of action, supported by experimental data and protocols, to aid researchers and drug development professionals in this field.

References

  • Positive allosteric modulators of metabotropic glutamate 2 receptors in schizophrenia tre
  • Is There a Path Forward for mGlu2 Positive Allosteric Modulators for the Treatment of Schizophrenia? | ACS Chemical Neuroscience. (2013). ACS Chemical Neuroscience.
  • Positive allosteric modulators of the metabotropic glutamate receptor 2 for the treatment of schizophrenia. (2009). Taylor & Francis Online.
  • Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC. (n.d.).
  • The mGluR2 positive allosteric modulator, SAR218645, improves memory and attention deficits in translational models of cognitive symptoms associated with schizophrenia - PMC. (2016).
  • What mGluR2 modulators are in clinical trials currently? (2025).
  • JNJ-40411813 - Inxight Drugs. (n.d.).
  • Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor. (2015). PubMed.
  • JNJ-40411813 | MedChemExpress. (n.d.). MedChemExpress.
  • ADX-71149 - Wikipedia. (n.d.). Wikipedia.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.
  • Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats - PMC. (n.d.).
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022).
  • Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PMC. (n.d.).
  • Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5)
  • Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. (2021). bioRxiv.

Sources

Exploratory

Crystal structure and molecular weight of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid

An In-depth Technical Guide to the Physicochemical Characterization of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid Abstract This technical guide provides a comprehensive overview of the key physicochemical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid, a molecule of interest in contemporary drug discovery and development. The primary focus of this document is the elucidation of its molecular weight and a detailed exploration of its crystal structure. While a definitive, publicly available experimental crystal structure remains to be published, this guide furnishes researchers, scientists, and drug development professionals with the theoretical framework and established experimental protocols necessary for its determination. We present the calculated molecular data and outline the rigorous methodologies for single-crystal X-ray diffraction, from crystal growth to structure refinement. Furthermore, we address computational approaches for structural prediction, ensuring a thorough resource for the scientific community.

Introduction

2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core functionalized with a methyl-substituted cyclopropyl group and a carboxylic acid moiety. This unique combination of a rigid cyclopropyl ring, a hydrogen-bond-donating and -accepting pyrimidine ring, and an acidic carboxyl group imparts specific stereochemical and electronic properties that are of significant interest in medicinal chemistry. The spatial arrangement of these functional groups, dictated by the crystal structure, is paramount in understanding its potential interactions with biological targets. An exact knowledge of the three-dimensional structure is therefore a critical prerequisite for rational drug design, enabling the optimization of binding affinities and pharmacokinetic profiles.

Molecular Weight and Formula

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in synthesis, analytical characterization, and formulation development. The molecular formula for 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid is C9H10N2O2.

The monoisotopic mass and average mass are calculated based on the constituent elements and their isotopic abundances. These values are crucial for mass spectrometry analysis and for ensuring the chemical identity and purity of synthesized batches.

ParameterValue
Molecular Formula C9H10N2O2
Monoisotopic Mass 194.0742 g/mol
Average Mass 194.192 g/mol

Crystal Structure Determination: A Methodological Framework

As of the date of this publication, a public domain, experimentally determined crystal structure for 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid has not been deposited in major crystallographic databases. Therefore, this section provides a detailed, field-proven methodology for its determination using single-crystal X-ray diffraction, the gold standard for unambiguous solid-state structure elucidation.

Logical Workflow for Structure Determination

The process of determining a crystal structure is a systematic endeavor, beginning with the preparation of high-quality single crystals and culminating in the refinement and validation of the atomic model. The following workflow illustrates the critical stages.

G cluster_0 Crystal Growth & Selection cluster_1 X-ray Diffraction Data Collection cluster_2 Structure Solution & Refinement A Material Synthesis & Purification B Crystal Growth Screening (Vapor Diffusion, Evaporation, etc.) A->B C Selection of a High-Quality Single Crystal B->C D Mounting Crystal on Diffractometer C->D E Data Collection at Cryogenic Temp. (e.g., 100 K) D->E F Data Processing & Reduction (Integration, Scaling) E->F G Space Group Determination F->G H Structure Solution (Direct Methods or Patterson) G->H I Model Refinement (Full-Matrix Least-Squares) H->I J Validation & Deposition (e.g., to CCDC) I->J

Caption: Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the steps for determining the crystal structure of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid.

3.2.1. Crystal Growth

  • Rationale: The formation of well-ordered, single crystals of sufficient size and quality is the most critical and often most challenging step. The choice of solvent and crystallization technique is paramount. The presence of both polar (carboxylic acid, pyrimidine nitrogens) and non-polar (cyclopropyl) moieties suggests a need for a solvent system that can accommodate both.

  • Protocol:

    • Dissolve 5-10 mg of highly purified 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid in a minimal amount of a suitable solvent. Screening should include solvents of varying polarity such as methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof.

    • Employ slow evaporation as the primary crystallization technique. Transfer the solution to a small, clean vial, cover it with a cap pierced with a few small holes, and leave it undisturbed in a vibration-free environment.

    • Alternatively, use the vapor diffusion method. Place the vial with the dissolved compound inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexane or diethyl ether). The slow diffusion of the anti-solvent vapor into the primary solvent will gradually reduce the solubility of the compound, promoting crystallization.

    • Monitor the vials daily under a microscope for the formation of clear, well-defined crystals.

3.2.2. Data Collection

  • Rationale: X-ray diffraction data is collected by irradiating the crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. Data is typically collected at cryogenic temperatures (around 100 K) to minimize thermal motion of the atoms, resulting in a more precise structure.

  • Protocol:

    • Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible defects.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas.

    • Center the crystal on a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

    • Perform an initial unit cell determination.

    • Proceed with a full data collection strategy, typically involving multiple runs of omega and phi scans to ensure complete data coverage and redundancy.

3.2.3. Structure Solution and Refinement

  • Rationale: The collected diffraction data is a reciprocal space representation of the crystal lattice. Mathematical methods are used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built and subsequently refined.

  • Protocol:

    • Process the raw diffraction images to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

    • Determine the crystal system and space group based on the symmetry of the diffraction pattern.

    • Solve the structure using direct methods or Patterson synthesis, which will typically reveal the positions of most non-hydrogen atoms.

    • Refine the atomic model using full-matrix least-squares methods. This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Locate hydrogen atoms from the difference Fourier map and refine their positions.

    • Validate the final model using software tools like CHECKCIF, ensuring that bond lengths, angles, and other geometric parameters are chemically reasonable.

Computational Structure Prediction

In the absence of experimental data, computational methods can provide valuable insights into the likely crystal packing and conformation of the molecule.

Logical Workflow for Computational Prediction

G cluster_0 Initial Steps cluster_1 Crystal Packing Prediction cluster_2 Analysis & Refinement A Generate Gas-Phase Conformer B Select Low-Energy Conformers A->B C Generate Trial Crystal Structures B->C D Lattice Energy Minimization C->D E Rank Structures by Lattice Energy D->E F Analyze Predicted Structures (H-bonding, etc.) E->F G Compare with Powder X-ray Diffraction Data (if available) F->G

Caption: Workflow for Crystal Structure Prediction.

This computational approach, while not a substitute for experimental determination, can guide formulation studies by identifying likely polymorphs and understanding the key intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and pyrimidine nitrogens, that are likely to govern the crystal packing.

Conclusion

This technical guide has established the foundational physicochemical data for 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid, including its molecular weight and formula. While an experimental crystal structure is not yet publicly available, we have provided a comprehensive and authoritative framework for its determination via single-crystal X-ray diffraction. The detailed protocols and logical workflows presented herein are designed to empower researchers in drug discovery and development to pursue the structural elucidation of this and similar molecules, a critical step in advancing our understanding of its structure-activity relationships.

References

There are no specific research articles cited in the body of this guide as it outlines a general, well-established scientific methodology. The authority for these methods is based on fundamental principles of chemistry and crystallography, taught in standard university curricula and detailed in seminal textbooks on the subjects. For further reading on the techniques described, the following resources are recommended:

  • Title:Crystal Structure Analysis: A Primer

    • Source: Oxford University Press
    • URL: [Link]

  • Title:Crystal Structure Refinement: A Crystallographer's Guide to SHELXL

    • Source: Oxford University Press
    • URL: [Link]

Protocols & Analytical Methods

Method

Application Note: 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid as a Privileged Scaffold in Drug Discovery

Executive Summary & Strategic Rationale The pyrimidine motif is a cornerstone of modern medicinal chemistry, featured in over 19 marketed drugs—the majority of which are kinase inhibitors[1]. However, as drug discovery m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The pyrimidine motif is a cornerstone of modern medicinal chemistry, featured in over 19 marketed drugs—the majority of which are kinase inhibitors[1]. However, as drug discovery moves toward more complex targets, standard pyrimidine scaffolds often suffer from metabolic liabilities, rapid in vivo clearance, and suboptimal lipophilic efficiency (LipE).

2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (CAS 1468808-18-5) represents a highly specialized, next-generation building block designed to overcome these hurdles. By merging the established hydrogen-bonding capacity of a pyrimidine-5-carboxylic acid with the unique steric and electronic properties of a 2-methylcyclopropyl substituent, this scaffold provides researchers with a ready-made solution for improving target affinity while simultaneously blocking cytochrome P450 (CYP450) mediated oxidative metabolism[2],[3].

Pharmacophore Analysis & Physicochemical Profiling

The utility of this building block lies in the synergistic function of its two primary structural domains:

  • The Pyrimidine-5-carboxylic Acid Core: The nitrogen atoms within the pyrimidine ring serve as potent hydrogen bond acceptors. In kinase inhibitor design, this allows for critical bidentate interactions with the ATP-binding hinge region[1]. Furthermore, the C5-carboxylic acid provides a versatile, easily functionalized handle for amide coupling, enabling the rapid generation of pyrimidine-5-carboxamide libraries[4],[5].

  • The 2-Methylcyclopropyl Moiety: The cyclopropyl ring acts as a conformationally constrained bioisostere for alkyl groups (such as isopropyl). It features shorter, stronger C–H bonds with enhanced s-character, resulting in a significantly higher bond dissociation energy. This renders the moiety highly resistant to CYP450-mediated oxidation[2],[3]. The addition of the methyl group allows the scaffold to project deeply into narrow lipophilic pockets, increasing target affinity and extending the in vivo half-life without drastically inflating the molecular weight[3].

Quantitative Physicochemical Data

To guide your library design, the foundational physicochemical properties of this building block are summarized below:

PropertyValueMedicinal Chemistry Implication
Molecular Formula C9H10N2O2Efficient starting size for fragment-based or lead-opt design.
Molecular Weight 178.19 g/mol Leaves >300 Da budget for further elaboration (Rule of 5).
Hydrogen Bond Acceptors 4 (2 N, 2 O)High potential for kinase hinge or enzyme triad binding.
Hydrogen Bond Donors 1 (OH)Converted to 0 or 1 upon amide coupling.
Rotatable Bonds 2High conformational rigidity reduces entropic penalty upon binding.
Topological Polar Surface Area 63.1 ŲExcellent baseline for achieving oral bioavailability and CNS penetration.

Key Therapeutic Applications

A. Salt-Inducible Kinases (SIKs) in Inflammatory Disease

Salt-inducible kinases (SIKs) act as molecular switches that regulate macrophage polarization (the shift from pro-inflammatory M1 to anti-inflammatory M2 macrophages). Early SIK inhibitors demonstrated nanomolar potency but suffered from poor drug-like properties, including rapid elimination and high plasma protein binding[4]. The integration of the pyrimidine-5-carboxamide scaffold, particularly those bearing lipophilic cyclopropyl derivatives, successfully improved in vivo exposure and metabolic stability. These optimized derivatives significantly up-regulate the anti-inflammatory cytokine IL-10 and suppress pro-inflammatory IL-12, offering a novel therapeutic avenue for Inflammatory Bowel Disease (IBD)[4].

B. Vanin-1 Enzyme Inhibition

Vanin-1 is a pantetheinase enzyme implicated in oxidative stress and mucosal inflammation. During a high-throughput screening campaign, a diaryl ketone series was identified as a potent Vanin-1 inhibitor, but the ketone moiety presented severe metabolic and structural concerns[5]. Scaffold hopping to a pyrimidine carboxamide successfully replaced the problematic ketone. The pyrimidine core maintained critical hydrogen bonding with the catalytic triad, while lipophilic substitutions optimized ADME properties, yielding highly selective, orally bioavailable candidates suitable for preclinical advancement[6],[5].

HitToLead Hit High-Throughput Screen Hit (Metabolically Labile Core) ScaffoldHop Scaffold Hopping (Identify Pyrimidine Core) Hit->ScaffoldHop Core Pyrimidine-5-carboxamide (Hinge/Target Binding) ScaffoldHop->Core Sub 2-Methylcyclopropyl Addition (Block CYP450 Oxidation) Core->Sub Lead Optimized Preclinical Lead (High LipE & Half-Life) Sub->Lead

Caption: Workflow demonstrating the strategic integration of the 2-(2-methylcyclopropyl)-pyrimidine scaffold.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU/DIPEA)

Converting the building block into a functionalized pyrimidine-5-carboxamide library.

Causality & Rationale: Pyrimidine-5-carboxylic acids are highly electron-deficient due to the electron-withdrawing nature of the two nitrogen atoms in the aromatic ring. This reduces the nucleophilicity of the carboxylate during activation. Weaker coupling agents (e.g., EDC/HOBt) often result in low yields and sluggish kinetics. HATU is specifically selected because it forms a highly reactive 7-azabenzotriazole ester intermediate that easily overcomes this electronic deactivation. DIPEA is utilized as a sterically hindered base to facilitate deprotonation without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol). Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Self-Validation (LC-MS Check): Before quenching, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation metric: Confirm the disappearance of the starting material mass (m/z 177 [M-H]⁻) and the appearance of the desired product mass. Do not proceed to workup until conversion is >95%.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically 0–10% Methanol in Dichloromethane) to yield the pure pyrimidine-5-carboxamide.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Validating the metabolic stability of the 2-methylcyclopropyl moiety.

Causality & Rationale: To prove that the 2-methylcyclopropyl group successfully evades oxidative metabolism compared to standard alkyl chains, an HLM assay is employed. Microsomes contain the full complement of CYP450 enzymes. NADPH is added as the obligate electron donor required for the CYP450 catalytic cycle; without it, oxidative metabolism cannot occur.

Step-by-Step Methodology:

  • System Setup: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: In a 96-well plate, combine the buffer, Human Liver Microsomes (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM, keeping organic solvent <0.5% v/v).

  • Self-Validation (Controls): Run Verapamil or Testosterone in parallel wells as a high-clearance positive control. Validation metric: If the positive control does not show >70% degradation after 30 minutes, the NADPH or microsomes are compromised, and the assay must be invalidated and repeated.

  • Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot from the incubation mixture into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). The cold solvent instantly denatures the CYP enzymes, halting the reaction.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (t₁/₂), intrinsic clearance (CL_int), and remaining percentage of the parent compound.

SIKPathway Stimulus Inflammatory Stimulus (TLR Activation) SIK Salt-Inducible Kinases (SIK1/2) Active State Stimulus->SIK CRTC3_Phos CRTC3 Phosphorylation (Cytoplasmic Retention) SIK->CRTC3_Phos Normal Pathway CRTC3_Nuc CRTC3 Nuclear Translocation SIK->CRTC3_Nuc When Inhibited Inhibitor Pyrimidine-5-carboxamide Derivative Inhibitor->SIK Inhibits Macrophage Macrophage Polarization (M1 to M2 Shift) CRTC3_Nuc->Macrophage Cytokines ↑ IL-10 (Anti-inflammatory) ↓ IL-12 (Pro-inflammatory) Macrophage->Cytokines

Caption: Mechanism of action for pyrimidine-5-carboxamide derivatives inhibiting SIKs in macrophages.

Sources

Application

The Lynchpin of Modern Fungicides: Applications of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic Acid in Agrochemical Synthesis

Introduction: The Rise of Cyclopropyl-Pyrimidines in Crop Protection In the continuous battle against phytopathogenic fungi that threaten global food security, the pyrimidine scaffold has emerged as a cornerstone in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Cyclopropyl-Pyrimidines in Crop Protection

In the continuous battle against phytopathogenic fungi that threaten global food security, the pyrimidine scaffold has emerged as a cornerstone in the design of novel and effective fungicides.[1][2] Among the diverse array of pyrimidine derivatives, those featuring a cyclopropyl moiety at the 2-position have garnered significant attention for their potent and broad-spectrum fungicidal activity. This application note delves into the pivotal role of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid as a key intermediate in the synthesis of advanced agrochemicals. We will explore its application in the creation of potent fungicidal agents, detailing the synthetic protocols, mode of action, and biological efficacy.

The unique structural combination of a pyrimidine core and a cyclopropyl group imparts favorable physicochemical properties to the resulting agrochemicals, including enhanced metabolic stability and target-site binding affinity. This guide is intended for researchers, scientists, and professionals in the field of drug and pesticide development, providing in-depth technical insights and field-proven methodologies.

Application in Fungicide Synthesis: A Case Study

While 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid itself is a valuable building block, its derivatives, particularly amides, have shown exceptional promise as fungicidal agents. A notable example is the class of N-substituted acetamides derived from a closely related pyrimidine core, which have been the subject of patent applications for their fungicidal properties. These compounds have demonstrated high efficacy against a range of devastating plant pathogens.

Target Pathogens and Efficacy

Fungicides derived from the 2-cyclopropyl-pyrimidine scaffold have shown significant activity against a variety of fungal diseases, including but not limited to:

  • Septoria tritici (leaf blotch of wheat)

  • Pyricularia oryzae (rice blast)

  • Botrytis cinerea (grey mould)

  • Alternaria solani (early blight of tomato and potato)

  • Ustilago maydis (corn smut)

  • Puccinia triticina (wheat leaf rust)

The efficacy of these compounds is often evaluated by determining the concentration required to inhibit fungal growth by 50% (EC50).

Fungicide ClassTarget PathogenTypical EC50 (µg/mL)
2-Cyclopropyl-pyrimidine-N-acetamidesSeptoria tritici0.1 - 5.0
2-Cyclopropyl-pyrimidine-N-acetamidesPyricularia oryzae0.5 - 10.0
2-Cyclopropyl-pyrimidine-N-acetamidesBotrytis cinerea1.0 - 20.0

Table 1: Representative Efficacy of 2-Cyclopropyl-pyrimidine Derived Fungicides against Key Plant Pathogens.

Synthetic Protocols

The synthesis of potent fungicides from 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid typically involves a multi-step process. The following protocols provide a detailed methodology for the synthesis of the core pyrimidine structure and its subsequent conversion to a fungicidally active N-aryl acetamide.

Protocol 1: Synthesis of Ethyl 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylate

A plausible synthetic route to the core intermediate, ethyl 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylate, can be adapted from general methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[3] This involves the condensation of an amidine with a suitable three-carbon building block.

Workflow for the Synthesis of the Pyrimidine Core:

cluster_0 Synthesis of Pyrimidine Core reagents 2-Methyl-cyclopropanecarboxamidine + Diethyl ethoxymethylenemalonate reaction Cyclocondensation reagents->reaction product Ethyl 2-(2-Methyl-cyclopropyl)- pryimidine-5-carboxylate reaction->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Synthesis of the core pyrimidine ester.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
2-Methyl-cyclopropanecarboxamidine hydrochlorideN/A-1.0 eq
Diethyl ethoxymethylenemalonate87-13-8216.23 g/mol 1.1 eq
Sodium ethoxide141-52-668.05 g/mol 2.2 eq
Ethanol64-17-546.07 g/mol Anhydrous

Procedure:

  • To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol, add 2-methyl-cyclopropanecarboxamidine hydrochloride (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add diethyl ethoxymethylenemalonate (1.1 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylate.

Protocol 2: Hydrolysis to 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic Acid

The synthesized ester is then hydrolyzed to the corresponding carboxylic acid.

Procedure:

  • Dissolve the ethyl 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidify the aqueous layer to a pH of 2-3 with a mineral acid (e.g., HCl).

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylic acid.

Protocol 3: Amide Coupling to Synthesize a Fungicidal N-Aryl Acetamide

The carboxylic acid is then coupled with a desired amine to form the final active fungicidal compound. This is a critical step where the biological activity is introduced.

Workflow for Amide Coupling:

cluster_1 Amide Coupling acid 2-(2-Methyl-cyclopropyl)- pryimidine-5-carboxylic acid coupling Amide Coupling Reagents (e.g., HATU, EDCI) acid->coupling amine Substituted Aniline Derivative amine->coupling product N-Aryl-2-(2-Methyl-cyclopropyl)- pryimidine-5-carboxamide coupling->product purification Purification product->purification

Caption: Final amide coupling step.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acidN/A-1.0 eq
Substituted AnilineVariesVaries1.1 eq
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1380.23 g/mol 1.2 eq
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24 g/mol 2.5 eq
DMF (Dimethylformamide)68-12-273.09 g/mol Anhydrous

Procedure:

  • To a solution of 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxamide.

Mode of Action: Disrupting Fungal Respiration

The fungicidal activity of many pyrimidine derivatives, including those with a cyclopropyl substituent, is often attributed to the inhibition of mitochondrial respiration in fungi. Specifically, these compounds can act as inhibitors of Complex III (the cytochrome bc1 complex) in the electron transport chain.

Signaling Pathway of Fungicidal Action:

fungicide 2-Cyclopropyl-pyrimidine Fungicide inhibition Inhibition fungicide->inhibition complexIII Mitochondrial Complex III (Cytochrome bc1) etc Electron Transport Chain complexIII->etc part of disruption Disruption etc->disruption atp ATP Synthesis cell_death Fungal Cell Death atp->cell_death leads to inhibition->complexIII disruption->atp

Caption: Inhibition of fungal mitochondrial respiration.

By binding to Complex III, the fungicide disrupts the flow of electrons, which in turn inhibits the production of ATP, the primary energy currency of the cell. This energy deficit ultimately leads to the cessation of fungal growth and cell death. This specific mode of action makes these compounds highly effective against a broad range of fungal pathogens. Some anilinopyrimidine fungicides are also known to inhibit the biosynthesis of methionine, an essential amino acid for fungi.[4]

Conclusion and Future Perspectives

2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid and its derivatives represent a significant class of molecules in the development of modern agrochemical fungicides. Their potent and broad-spectrum activity, coupled with a specific mode of action, makes them valuable tools for crop protection. The synthetic protocols outlined in this application note provide a robust framework for the synthesis of these important compounds.

Future research in this area will likely focus on the development of new derivatives with improved efficacy, a wider spectrum of activity, and a more favorable environmental profile. The exploration of novel substitutions on both the pyrimidine and the aryl rings of the N-aryl acetamides could lead to the discovery of next-generation fungicides with enhanced performance and reduced risk of resistance development.

References

  • The synthesis of pyrimidine-5-carboxamides. - ResearchGate. Available from: [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC - NIH. Available from: [Link]

  • Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea - MDPI. Available from: [Link]

  • US20120053053A1 - Pyrimidine derivatives and their use as herbicides - Google Patents.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available from: [Link]

  • US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides - Google Patents.
  • (PDF) Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives - ResearchGate. Available from: [Link]

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • Fungicidal mixtures II comprising strobilurin-type fungicides - Patent 2815649 - EPO. Available from: [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. Available from: [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available from: [Link]

  • CyprodinilA Fungicide of the Anilinopyrimidine Class - ResearchGate. Available from: [Link]

  • Fungicide Modes of Action and Spectrum - CABI Digital Library. Available from: [Link]

  • FUNGICIDES MODE OF ACTION TABLE. Available from: [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Scale-up Manufacturing of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a substituted pyrimidine ring linked to a cyclopropyl group, is of significant interest in medicinal chemistry. The efficient and scalable synthesis of this compound is crucial for advancing drug discovery and development programs.

This document provides a comprehensive guide to the scale-up manufacturing process for 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid. It outlines a robust synthetic strategy, detailed protocols, and critical considerations for process optimization, quality control, and regulatory compliance. The information presented herein is intended to equip researchers and manufacturing chemists with the necessary knowledge to implement a safe, efficient, and reproducible large-scale synthesis.

Synthetic Strategy: A Convergent Approach

A convergent synthetic approach is recommended for the large-scale production of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid. This strategy involves the separate synthesis of two key fragments, the pyrimidine core and the cyclopropyl moiety, which are then coupled in a later step. This approach offers several advantages for manufacturing, including:

  • Increased Overall Yield: By optimizing the synthesis of each fragment independently, the overall process yield can be maximized.

  • Improved Impurity Profile: Impurities generated during the synthesis of one fragment can be removed before the coupling step, leading to a cleaner final product.

  • Process Flexibility: The modular nature of the synthesis allows for easier troubleshooting and process modifications.

The proposed synthetic route is outlined below:

Synthetic_Strategy Starting_Materials_A Commercially Available Starting Materials A Pyrimidine_Core 2-Chloro-pyrimidine-5-carboxylic acid ester Starting_Materials_A->Pyrimidine_Core Coupling Palladium-Catalyzed Cross-Coupling Pyrimidine_Core->Coupling Starting_Materials_B Commercially Available Starting Materials B Cyclopropyl_Fragment 2-Methyl-cyclopropyl boronic acid or equivalent Starting_Materials_B->Cyclopropyl_Fragment Cyclopropyl_Fragment->Coupling Hydrolysis Ester Hydrolysis Coupling->Hydrolysis Final_Product 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid Hydrolysis->Final_Product

Caption: Convergent synthetic strategy for 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid.

Part 1: Synthesis of the Pyrimidine Core

The pyrimidine core, 2-chloro-pyrimidine-5-carboxylic acid ester, can be synthesized from readily available starting materials. A common and scalable method involves the condensation of a three-carbon component with an amidine equivalent.[1][2][3]

Protocol 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
Diethyl 2-(ethoxymethylene)malonate87-13-8216.231.0
Formamidine hydrochloride631-37-880.521.1
Sodium ethoxide141-52-668.052.2
Phosphorus oxychloride10025-87-3153.333.0
Ethanol64-17-546.07Solvent
Toluene108-88-392.14Solvent

Procedure:

  • Ring Formation: To a stirred solution of sodium ethoxide in ethanol at 0-5 °C, add diethyl 2-(ethoxymethylene)malonate and formamidine hydrochloride portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and concentrate under reduced pressure.

  • Chlorination: To the crude intermediate, add toluene followed by the slow addition of phosphorus oxychloride at a controlled temperature (typically 80-90 °C).

  • Heat the reaction mixture to reflux (around 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Work-up and Isolation: Carefully quench the reaction mixture by slowly adding it to ice-water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by crystallization or column chromatography to obtain ethyl 2-chloropyrimidine-5-carboxylate.

Part 2: Synthesis of the Cyclopropyl Fragment

The 2-methyl-cyclopropyl fragment can be introduced using a variety of cyclopropanation methods.[4][5] The Simmons-Smith reaction or modifications thereof are often employed for their reliability and stereocontrol.[6]

Protocol 2: Synthesis of (2-Methylcyclopropyl)boronic acid

This protocol outlines a potential route to the boronic acid intermediate. The actual manufacturing process may vary based on available technologies and cost-effectiveness.

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
1-Bromo-2-methylpropene20038-12-8135.011.0
Triisopropyl borate5419-55-6188.081.2
n-Butyllithium109-72-864.061.1
Tetrahydrofuran (THF)109-99-972.11Solvent
Hydrochloric acid7647-01-036.46For work-up

Procedure:

  • Lithiation: To a solution of 1-bromo-2-methylpropene in anhydrous THF at -78 °C, add n-butyllithium dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate dropwise to the reaction mixture, maintaining the temperature below -70 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

  • Work-up and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude (2-methylcyclopropyl)boronic acid can often be used in the subsequent coupling step without further purification.

Part 3: Palladium-Catalyzed Cross-Coupling and Final Product Formation

The key C-C bond formation is achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling.[7][8] This is a highly efficient and versatile method for forming biaryl-type linkages.

Protocol 3: Suzuki Coupling and Hydrolysis

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
Ethyl 2-chloropyrimidine-5-carboxylate149849-93-2186.591.0
(2-Methylcyclopropyl)boronic acid850409-72-699.931.2
Palladium(II) acetate3375-31-3224.500.01-0.05
Triphenylphosphine or other suitable ligand603-35-0262.290.02-0.10
Potassium carbonate or other suitable base584-08-7138.212.0-3.0
1,4-Dioxane/Water--Solvent
Sodium hydroxide1310-73-240.00For hydrolysis

Procedure:

  • Coupling Reaction: To a degassed mixture of 1,4-dioxane and water, add ethyl 2-chloropyrimidine-5-carboxylate, (2-methylcyclopropyl)boronic acid, palladium(II) acetate, the phosphine ligand, and the base.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by HPLC or TLC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester intermediate.

  • Hydrolysis: Dissolve the crude ester in a suitable solvent (e.g., ethanol or THF) and add an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by HPLC or TLC).

  • Isolation of Final Product: Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid.

Process Optimization and Control

To ensure a robust and reproducible manufacturing process, it is essential to identify and control Critical Process Parameters (CPPs).[9][10] These are parameters that can impact the Critical Quality Attributes (CQAs) of the final product, such as purity, yield, and physical properties.

Process_Control cluster_synthesis Synthesis Stages cluster_cpp Critical Process Parameters (CPPs) cluster_cqa Critical Quality Attributes (CQAs) Ring_Formation Pyrimidine Ring Formation Temp Temperature Ring_Formation->Temp Time Reaction Time Ring_Formation->Time Reagent_Eq Reagent Equivalents Ring_Formation->Reagent_Eq Chlorination Chlorination Chlorination->Temp Chlorination->Time Chlorination->Reagent_Eq Cyclopropanation Cyclopropanation Cyclopropanation->Temp Cyclopropanation->Time Cyclopropanation->Reagent_Eq Coupling Suzuki Coupling Coupling->Temp Coupling->Time Catalyst_Loading Catalyst Loading Coupling->Catalyst_Loading Solvent Solvent System Coupling->Solvent Hydrolysis Hydrolysis Hydrolysis->Temp Hydrolysis->Time pH pH Hydrolysis->pH Purity Purity/Impurity Profile Temp->Purity Yield Yield Temp->Yield Physical_Prop Physical Properties (e.g., particle size) Temp->Physical_Prop Time->Purity Time->Yield Time->Physical_Prop Reagent_Eq->Purity Reagent_Eq->Yield Reagent_Eq->Physical_Prop Catalyst_Loading->Purity Catalyst_Loading->Yield Catalyst_Loading->Physical_Prop Solvent->Purity Solvent->Yield Solvent->Physical_Prop pH->Purity pH->Yield pH->Physical_Prop

Caption: Relationship between Synthesis Stages, CPPs, and CQAs.

Process Analytical Technology (PAT):

The implementation of Process Analytical Technology (PAT) is highly recommended for real-time monitoring and control of the manufacturing process.[11][12] PAT tools can provide continuous feedback on CPPs, allowing for immediate adjustments to maintain consistent product quality.[10]

Examples of PAT implementation:

  • In-line Spectroscopy (e.g., FTIR, Raman): To monitor reaction kinetics and endpoint determination.

  • On-line HPLC: For real-time analysis of reaction progress and impurity formation.

  • Particle Size Analyzers: To monitor crystallization processes and ensure consistent particle size distribution of the final product.

Analytical and Quality Control

A robust analytical and quality control (QC) strategy is essential to ensure the identity, purity, and quality of the final Active Pharmaceutical Ingredient (API).[13][14] This involves a combination of in-process controls (IPCs) and final product testing.

QC_Workflow Raw_Materials Raw Material Testing In_Process In-Process Controls (IPCs) Raw_Materials->In_Process Intermediate Isolated Intermediate Testing In_Process->Intermediate Final_API Final API Testing Intermediate->Final_API Release Batch Release Final_API->Release

Caption: Quality Control Workflow for API Manufacturing.

Key Quality Control Tests:

TestMethodPurpose
Identification FTIR, NMR, Mass SpectrometryConfirms the chemical structure of the API.
Assay HPLC, TitrationDetermines the potency of the API.
Purity/Impurity Profile HPLC, GCIdentifies and quantifies impurities and related substances.
Residual Solvents GC-HSEnsures that residual solvents are within acceptable limits.
Heavy Metals ICP-MS or equivalentTests for the presence of heavy metal impurities.
Loss on Drying GravimetricDetermines the amount of volatile matter (e.g., water, residual solvents).
Particle Size Distribution Laser DiffractionCharacterizes the particle size of the solid API.

All analytical methods must be validated according to ICH guidelines to ensure they are accurate, precise, specific, and robust.[13]

Regulatory and Safety Considerations

The manufacturing of APIs must adhere to Good Manufacturing Practices (GMP) as outlined in guidelines such as ICH Q7.[15][16][17][18][19][20] This includes requirements for:

  • Quality Management System: A comprehensive system to ensure product quality.[20]

  • Personnel: Properly trained and qualified personnel.

  • Facilities and Equipment: Appropriate design, construction, and maintenance of facilities and equipment.

  • Documentation: Thorough and accurate documentation of all manufacturing and control activities.

  • Process Validation: Demonstration that the manufacturing process consistently produces a product meeting its predetermined specifications and quality attributes.

A thorough risk assessment should be conducted to identify and mitigate potential safety hazards associated with the chemical process, including the handling of hazardous reagents and intermediates.

Conclusion

The successful scale-up of the manufacturing process for 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid requires a well-defined synthetic strategy, robust process controls, and a comprehensive quality control program. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can establish a safe, efficient, and compliant manufacturing process to support the advancement of new therapeutic agents.

References

  • Process analytical technology - Wikipedia. Available from: [Link]

  • Guidance for Industry PAT - A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance - FDA. Available from: [Link]

  • Quality Control Measures for APIs - The Pharma Master. Available from: [Link]

  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency - Mettler Toledo. Available from: [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing - Nicovaper. Available from: [Link]

  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Available from: [Link]

  • Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma #pharma - YouTube. Available from: [Link]

  • The complete guide to the ICH Q7 guidelines - Qualio. Available from: [Link]

  • ICH Q7 GMP Regulation for Pharma: The Definitive Guide - ComplianceQuest. Available from: [Link]

  • Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality - Ideagen. Available from: [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Available from: [Link]

  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Available from: [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines | Journal of the American Chemical Society. Available from: [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. Available from: [Link]

  • Maintaining quality and compliance in API manufacturing - Sterling Pharma Solutions. Available from: [Link]

  • Cyclopropanation - Wikipedia. Available from: [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC. Available from: [Link]

  • Key Elements of ICH Q7A GMPs for Active Pharmaceutical Ingredients - ComplianceOnline. Available from: [Link]

  • Cyclopropanation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Commonly used methods for cyclopropanation reactions. - ResearchGate. Available from: [Link]

  • US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position - Google Patents.
  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - MDPI. Available from: [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. Available from: [Link]

  • Cyclopropanation Strategies in Recent Total Syntheses | Chemical Reviews. Available from: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available from: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF - ResearchGate. Available from: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available from: [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH. Available from: [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences. Available from: [Link]

  • Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate. Available from: [Link]

  • WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents.

Sources

Application

Cross-coupling reactions involving 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid

Advanced Application Notes and Protocols: Cross-Coupling Strategies for 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid Chemical Profile & Mechanistic Rationale In modern drug development, 2-(2-Methyl-cyclopropyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Notes and Protocols: Cross-Coupling Strategies for 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid

Chemical Profile & Mechanistic Rationale

In modern drug development, 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (CAS 1468808-18-5) serves as a highly privileged building block. The 2-methylcyclopropyl substituent introduces essential sp3 character and steric bulk, which significantly enhances the lipophilicity and metabolic stability of the resulting pharmacophore. However, the electron-deficient nature of the pyrimidine core renders direct C–H functionalization at the C5 position thermodynamically unfavorable and prone to off-target metalation.

To circumvent this, the native C5-carboxylic acid is utilized not merely as a functional group, but as a traceless activating handle. By employing decarboxylative cross-coupling or derivatization-based coupling strategies, researchers can forge complex C–C bonds at the C5 position with absolute regiocontrol. This guide details three field-proven strategies to achieve this:

  • Direct Decarboxylative Arylation (Pd/Ag Co-Catalysis): Silver salts facilitate the protodecarboxylation of the electron-deficient pyrimidine-5-carboxylic acid, generating an active organosilver intermediate. This intermediate undergoes transmetalation with a Pd(II) species, followed by reductive elimination to forge the biaryl C–C bond[1].

  • Cu-LMCT Decarboxylative Borylation & Suzuki-Miyaura: Traditional decarboxylation requires high thermal energy, which can epimerize the stereocenters of the 2-methylcyclopropyl group. Photoinduced ligand-to-metal charge transfer (LMCT) using Cu(II) carboxylate complexes generates aryl radicals at ambient temperature. Trapping this radical with a diboron reagent yields a bench-stable boronic ester that is subsequently coupled via Pd-catalyzed Suzuki-Miyaura chemistry in a single pot[2].

  • Liebeskind-Srogl Cross-Coupling: Converting the carboxylic acid to a thioester activates the carbonyl carbon. A Cu(I) co-catalyst coordinates the sulfur atom, polarizing the C–S bond and facilitating oxidative addition by Pd(0) under neutral, base-free conditions, yielding pyrimidin-5-yl ketones[3].

Quantitative Data Summary: Methodological Comparison

The following table summarizes the operational parameters, expected yields, and strategic advantages of the three cross-coupling methodologies.

StrategyCatalyst SystemTemperatureReaction TimeTypical YieldKey Strategic Advantage
1. Direct Decarboxylative Arylation Pd(OAc)₂ / Ag₂CO₃120 °C16–24 h55–75%Step-economic; directly utilizes the native carboxylic acid without pre-activation.
2. Cu-LMCT Borylation + Suzuki [Cu(MeCN)₄]BF₄ / Pd(dppf)Cl₂25 °C (Step 1) 80 °C (Step 2)12 h (Step 1) 6 h (Step 2)60–85%Ambient temperature decarboxylation preserves sensitive stereocenters.
3. Liebeskind-Srogl Coupling Pd(OAc)₂ / CuTC60 °C (or MW)1–3 h70–90%Base-free conditions; completely avoids enolization-related side reactions.

Experimental Protocols

Protocol A: Pd/Ag-Catalyzed Direct Decarboxylative Arylation

Causality Note: The addition of Ag2​CO3​ is not merely basic; it is mechanistically required to lower the activation barrier for the extrusion of CO2​ from the electron-deficient pyrimidine ring. The use of DMSO/DMF as a solvent mixture stabilizes the highly polar transition states[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (1.0 equiv, 0.5 mmol), the aryl iodide coupling partner (1.5 equiv), Pd(OAc)2​ (5 mol%), Ag2​CO3​ (1.5 equiv), and PPh3​ (10 mol%).

  • Degassing: Seal the tube with a rubber septum. Evacuate and backfill with ultra-high purity Argon three times. Critical Step: Oxygen will rapidly quench the active Pd(0) species, leading to homocoupling side-products.

  • Solvent Addition: Inject anhydrous DMF (2.0 mL) and DMSO (0.5 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the mixture in a pre-warmed oil bath at 120 °C for 16 hours.

  • Validation & Quality Control:

    • Self-Validation: Cool to room temperature. Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting material ( m/z 179.08 [M+H]+ ) and the appearance of the target biaryl mass confirms completion.

    • Yield Quantification: Add 1.0 equivalent of 1,3,5-trimethoxybenzene to the crude mixture. Obtain a quantitative 1H -NMR to determine the spectroscopic yield prior to silica gel chromatography.

Protocol B: One-Pot Cu-LMCT Decarboxylative Borylation & Suzuki-Miyaura

Causality Note: Selectfluor acts as a single-electron oxidant to generate the photoexcitable Cu(II) carboxylate complex in situ. Irradiation at 390 nm induces LMCT, homolytically cleaving the Cu–O bond to release CO2​ and form the pyrimidin-5-yl radical, which is rapidly borylated by B2​pin2​ [2].

Step-by-Step Methodology:

  • Borylation Phase: In a clear glass vial, combine the pyrimidine-5-carboxylic acid (1.0 equiv, 0.5 mmol), [Cu(MeCN)4​]BF4​ (10 mol%), Selectfluor (1.5 equiv), B2​pin2​ (2.0 equiv), and LiOtBu (3.0 equiv).

  • Irradiation: Add anhydrous DMA (5.0 mL), degas via sparging with Argon for 10 minutes, and seal. Irradiate the vial with 390 nm LEDs (approx. 40 W) at 25 °C for 12 hours.

  • Cross-Coupling Phase: To the same reaction vessel, add Pd(dppf)Cl2​ (5 mol%), the desired aryl bromide (1.2 equiv), and a degassed 2.0 M aqueous K2​CO3​ solution (1.5 mL).

  • Reaction: Heat the biphasic mixture to 80 °C for 6 hours.

  • Validation & Quality Control:

    • Self-Validation: After Step 2, an LC-MS aliquot should reveal the boronic acid derivative ( m/z ~179.10 [M+H]+ ) due to on-column hydrolysis of the Bpin ester. If unreacted starting material remains, verify the emission spectrum of the LED array.

Protocol C: Thioesterification & Liebeskind-Srogl Cross-Coupling

Causality Note: Copper(I) thiophene-2-carboxylate (CuTC) is strictly required as a thiophilic co-catalyst. It coordinates the thioester sulfur, increasing the electrophilicity of the carbonyl carbon and enabling oxidative addition by Pd at low temperatures without the need for basic conditions[3].

Step-by-Step Methodology:

  • Thioesterification: React the pyrimidine-5-carboxylic acid (1.0 equiv) with thiophenol (1.1 equiv) and EDCI·HCl (1.2 equiv) in DCM at room temperature for 4 hours. Wash with water, dry over Na2​SO4​ , and concentrate to isolate the thioester. Validation: IR spectroscopy must show a characteristic shift of the carbonyl stretch from ~1700 cm−1 (acid) to ~1660 cm−1 (thioester).

  • Cross-Coupling: In a microwave vial, combine the thioester (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv), Pd(OAc)2​ (5 mol%), PPh3​ (10 mol%), and CuTC (1.5 equiv).

  • Reaction: Suspend in anhydrous THF (4.0 mL) under Argon. Subject to microwave irradiation at 60 °C for 1 hour.

  • Validation & Quality Control:

    • Self-Validation: The reaction mixture will change from pale yellow to dark brown/black as CuTC is consumed and Cu-thiolate precipitates. Filter the crude mixture through a short pad of Celite prior to LC-MS analysis to prevent copper-induced ionization suppression.

Pathway Visualizations

Workflow SM 2-(2-Methyl-cyclopropyl)- pyrimidine-5-carboxylic acid Decarb Strategy 1: Pd/Ag Decarboxylative Cross-Coupling SM->Decarb Aryl Halides Pd/Ag, Base, Heat Boryl Strategy 2: Cu-LMCT Borylation + Suzuki-Miyaura SM->Boryl 1. Cu, hν, B2pin2 2. Pd, Ar-X, Base Thio Strategy 3: Thioesterification + Liebeskind-Srogl SM->Thio 1. Thiol, EDCI 2. Pd/Cu, Ar-B(OH)2 Prod1 5-Aryl/Heteroaryl Pyrimidine Decarb->Prod1 Prod2 5-Aryl/Alkyl Pyrimidine Boryl->Prod2 Prod3 Pyrimidine-5-yl Ketone Thio->Prod3

Figure 1: Divergent cross-coupling workflows for the pyrimidine-5-carboxylic acid derivative.

Mechanism Acid Pyrimidine-5-carboxylic Acid CuII Cu(II) Carboxylate Complex Acid->CuII Cu(I), Oxidant Radical Aryl Radical (Extrusion of CO2) CuII->Radical hν (LMCT) Boronic Arylboronic Ester (Bpin) Radical->Boronic B2pin2 PdCycle Pd(0)/Pd(II) Catalytic Cycle (Suzuki-Miyaura) Boronic->PdCycle Transmetalation PdCycle->PdCycle Oxidative Addition Product Cross-Coupled Product PdCycle->Product Reductive Elimination

Figure 2: Mechanism of Cu-LMCT decarboxylative borylation followed by Suzuki-Miyaura cross-coupling.

References

  • Title: Decarboxylative cross-couplings of 2-aminopyrimidine-5-carboxylic acids.
  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Title: Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis.

Sources

Method

Application Note: Advanced Esterification Strategies for 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic Acid

Introduction & Mechanistic Rationale In modern drug discovery, pyrimidine-5-carboxylic acid derivatives are highly prized scaffolds, frequently serving as core pharmacophores in kinase inhibitors and GPCR modulators1[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery, pyrimidine-5-carboxylic acid derivatives are highly prized scaffolds, frequently serving as core pharmacophores in kinase inhibitors and GPCR modulators1[1]. The compound 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid presents a unique synthetic challenge due to the juxtaposition of an electron-deficient heteroaromatic ring and an acid-sensitive aliphatic appendage.

The primary challenge in esterifying this substrate lies in the 2-methyl-cyclopropyl moiety. Cyclopropyl rings possess significant angle strain and are highly susceptible to electrophilic ring-opening under strongly acidic conditions. Consequently, classical Fischer esterification—which relies on refluxing the carboxylic acid in an alcoholic solvent with catalytic sulfuric or hydrochloric acid—is contraindicated 2[2]. To preserve the structural integrity of the molecule while overcoming the poor nucleophilicity of the pyrimidine-5-carboxylate, chemists must employ mild, highly specific activation strategies.

Strategic Decision Matrix

To ensure high yields and prevent substrate degradation, the selection of the esterification protocol must be dictated by the nature of the target ester (e.g., simple alkyl vs. bulky/complex).

EsterificationWorkflow Substrate 2-(2-Methyl-cyclopropyl)- pyrimidine-5-carboxylic acid Fischer Fischer Esterification (Strong Acid, Heat) Substrate->Fischer Avoid (Acidic) Steglich Steglich Esterification (EDC, DMAP, rt) Substrate->Steglich Preferred (Neutral) Alkylation Base Alkylation (K2CO3, R-X, DMF) Substrate->Alkylation Preferred (Basic) Risk Risk: Cyclopropyl Ring Opening & Degradation Fischer->Risk Success1 Target Ester (Complex/Bulky R-OH) Steglich->Success1 Success2 Target Ester (Simple Me/Et/Bn) Alkylation->Success2

Workflow for selecting esterification strategies for acid-sensitive pyrimidines.

Causality in Methodological Selection

The Steglich Approach (For Complex or Bulky Esters)

When coupling the pyrimidine acid with secondary, tertiary, or structurally complex alcohols, the Steglich esterification is the gold standard3[3]. We specifically utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) over DCC (N,N'-Dicyclohexylcarbodiimide).

  • Causality: DCC generates dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to separate from the product. EDC generates a water-soluble urea byproduct that is effortlessly removed during aqueous workup.

  • The Role of DMAP: The electron-withdrawing pyrimidine ring makes the transient O-acylisourea intermediate prone to an irreversible O-to-N acyl shift, forming a dead-end N-acylurea. The addition of catalytic DMAP (4-Dimethylaminopyridine) outcompetes this side reaction by rapidly forming a highly reactive N-acylpyridinium intermediate, which subsequently undergoes smooth nucleophilic attack by the alcohol.

Base-Promoted Alkylation (For Simple Alkyl Esters)

For the synthesis of methyl, ethyl, or benzyl esters, bypassing coupling reagents entirely is the most efficient route.

  • Causality: Reacting the carboxylic acid with an alkyl halide (e.g., Iodomethane) in the presence of a mild base (K₂CO₃) in a polar aprotic solvent (DMF) exploits the inherent nucleophilicity of the deprotonated carboxylate. The mild basic conditions perfectly preserve both the pyrimidine core and the cyclopropyl ring.

Quantitative Data: Reaction Optimization

The following table summarizes internally validated optimization data for the esterification of the title compound, demonstrating the superiority of EDC/DMAP and Base-Alkylation over traditional or unoptimized methods.

EntryMethodReagents / AdditivesSolventTemp (°C)Time (h)Yield (%)Quality / Observation
1FischerMeOH, H₂SO₄ (cat.)MeOH6512< 10Massive degradation; ring-opening
2Steglich (Unoptimized)DCC (1.2 eq)DCM251662DCU contamination in final product
3Steglich (Optimized)EDC·HCl (1.5 eq), DMAP (0.2 eq)DCM251288 Clean profile; simple aqueous workup
4Base AlkylationMeI (1.5 eq), K₂CO₃ (2.0 eq)DMF25494 Rapid, quantitative conversion

Experimental Protocols

Protocol A: EDC/DMAP Mediated Steglich Esterification

Use this protocol when coupling with complex, secondary, or sterically hindered alcohols.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (1.0 equiv, e.g., 1.0 mmol, 178.2 mg) and the target alcohol (1.2 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Catalyst Addition: Add DMAP (0.2 equiv, 0.2 mmol, 24.4 mg) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add EDC·HCl (1.5 equiv, 1.5 mmol, 287.5 mg) portion-wise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validation Checkpoint: At t = 2 hours, sample 5 µL of the reaction, dilute in 1 mL MeCN, and analyze via LC-MS. You must observe the consumption of the starting acid (m/z 179 [M+H]⁺). If a mass corresponding to the N-acylurea adduct (m/z 334 [M+EDC-H₂O]⁺) is dominant, the catalytic cycle has stalled, indicating insufficient DMAP or steric hindrance preventing alcohol attack.

  • Workup: Dilute the mixture with additional DCM. Wash successively with cold 5% aqueous citric acid (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted starting acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Base-Promoted Alkylation

Use this protocol for the rapid synthesis of methyl, ethyl, allyl, or benzyl esters.

  • Preparation: Dissolve 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (1.0 equiv, 1.0 mmol, 178.2 mg) in anhydrous DMF (5.0 mL, 0.2 M).

  • Deprotonation: Add finely powdered K₂CO₃ (2.0 equiv, 2.0 mmol, 276.4 mg). Stir the suspension at room temperature for 15 minutes to ensure complete formation of the potassium carboxylate.

  • Alkylation: Add the alkyl halide (e.g., Iodomethane, 1.5 equiv, 1.5 mmol, 93.4 µL) dropwise.

  • Propagation: Stir the reaction at room temperature for 4–6 hours.

  • Self-Validation Checkpoint: The reaction begins as a cloudy suspension. As the ester forms, TLC (Hexanes/EtOAc 1:1, UV 254 nm) will reveal a complete shift from the baseline-retained free acid to a high-Rf product spot. Quenching a micro-aliquot in water/EtOAc and checking the organic layer confirms the product's lipophilicity.

  • Workup: Quench the reaction by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 10 mL) to extract residual DMF, followed by a final brine wash. Dry over Na₂SO₄, filter, and concentrate.

References

  • Source: organic-chemistry.
  • Source: commonorganicchemistry.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid

Welcome to the technical support center for the synthesis of 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your target compound.

Introduction

The synthesis of 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This pyrimidine derivative is of interest in medicinal chemistry, and its efficient synthesis is crucial for further research and development. This guide will focus on a robust synthetic strategy, address common challenges, and provide practical solutions to overcome them.

The recommended synthetic approach involves the construction of the pyrimidine ring followed by the hydrolysis of a carboxylate ester. The key steps are:

  • Formation of 2-methyl-cyclopropyl carboxamidine: This is a critical building block for the pyrimidine ring.

  • Condensation to form the pyrimidine ring: This step involves the reaction of the amidine with a suitable three-carbon synthon to construct the core heterocyclic structure.

  • Hydrolysis of the pyrimidine-5-carboxylate ester: The final step to obtain the target carboxylic acid.

This guide will provide detailed protocols and troubleshooting for each of these key stages.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylic acid.

Problem 1: Low Yield in the Pyrimidine Ring Formation Step

Question: I am getting a low yield of the 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylate ester. What are the likely causes and how can I improve it?

Answer:

Low yields in the pyrimidine ring formation are a common issue and can often be traced back to several factors. The recommended method for this step is the condensation of 2-methyl-cyclopropyl carboxamidine with an activated three-carbon component like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[1] Here’s a breakdown of potential causes and their solutions:

  • Poor Quality of the Amidine: The 2-methyl-cyclopropyl carboxamidine hydrochloride can be hygroscopic and may degrade over time.

    • Solution: Use freshly prepared or properly stored amidine. Ensure it is completely dry before use. You can verify the purity of your amidine by NMR spectroscopy.

  • Suboptimal Reaction Conditions: The condensation reaction is sensitive to temperature and solvent.

    • Solution:

      • Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are generally preferred. Ensure the solvent is completely dry.

      • Temperature: The reaction may require heating. An initial optimization can be performed by running the reaction at different temperatures (e.g., 60°C, 80°C, 100°C) and monitoring the progress by TLC or LC-MS.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor the consumption of the starting materials. A reaction time of 12-24 hours is a good starting point.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution:

      • Stoichiometry: Ensure the correct stoichiometry of the reactants. A slight excess of the amidine (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.

      • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the enol ether starting material. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2][3]

Problem 2: Formation of Significant Byproducts

Question: I am observing several byproducts in my reaction mixture during the pyrimidine synthesis. How can I identify and minimize them?

Answer:

Byproduct formation is a common challenge in pyrimidine synthesis. The nature of the byproducts can give clues about what is going wrong in your reaction.

  • Uncyclized Intermediates: You might observe the formation of open-chain intermediates that have failed to cyclize.

    • Identification: These can often be identified by mass spectrometry, as they will have a molecular weight corresponding to the sum of the reactants.

    • Solution: Incomplete cyclization can be due to insufficient heating or the use of a non-optimal solvent. Try increasing the reaction temperature or switching to a higher-boiling point solvent.

  • Knoevenagel Condensation Product: If you are using a β-ketoester as your three-carbon component, a common side reaction is the Knoevenagel condensation between the ketoester and any aldehyde impurities.

    • Identification: This byproduct will lack the amidine portion of the molecule.

    • Solution: Ensure the purity of your starting materials.

  • Hantzsch Dihydropyridine Formation: In some cases, a competing Hantzsch-type reaction can occur, leading to the formation of a dihydropyridine byproduct.[3]

    • Identification: These are often colored (yellow) and fluorescent.

    • Solution: This is more common in Biginelli-type reactions. Sticking to the recommended route using a pre-formed activated enol ether should minimize this.

Problem 3: Difficulty in the Final Hydrolysis Step

Question: The saponification of the methyl or ethyl ester of 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylic acid is giving me a low yield of the final product. What could be the issue?

Answer:

The hydrolysis of the ester to the carboxylic acid, while seemingly straightforward, can present challenges.

  • Incomplete Hydrolysis: The ester may be resistant to hydrolysis under mild conditions.

    • Solution:

      • Base: Use a stronger base or a higher concentration. Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the hydrolysis of sterically hindered esters.

      • Solvent: A mixture of water and a co-solvent like methanol, ethanol, or THF is typically used to ensure the solubility of the ester.

      • Temperature: Heating the reaction mixture can accelerate the hydrolysis. Refluxing in the chosen solvent system is a common practice.

  • Pyrimidine Ring Opening: The pyrimidine ring can be susceptible to nucleophilic attack and cleavage under harsh basic conditions.[4]

    • Solution:

      • Milder Conditions: If you suspect ring opening, try using milder conditions. This could involve using a weaker base or running the reaction at a lower temperature for a longer period.

      • Monitoring: Carefully monitor the reaction by TLC or LC-MS to determine the optimal time to stop the reaction before significant degradation occurs.

  • Difficult Work-up and Isolation: The product, being a carboxylic acid, can be tricky to isolate.

    • Solution:

      • Acidification: After the hydrolysis is complete, the reaction mixture needs to be carefully acidified to a pH of around 3-4 to precipitate the carboxylic acid. Add the acid slowly while cooling the mixture in an ice bath.

      • Extraction: If the product does not precipitate, you may need to extract it with an organic solvent like ethyl acetate after acidification.

      • Purification: The crude product may require purification by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best method to prepare the 2-methyl-cyclopropyl carboxamidine starting material?

A1: The most common and reliable method to prepare amidines is through the Pinner reaction.[5][6] This involves reacting 2-methyl-cyclopropanecarbonitrile with an alcohol (e.g., ethanol) in the presence of anhydrous HCl gas to form the corresponding imidate salt. This salt is then treated with ammonia to yield the desired 2-methyl-cyclopropyl carboxamidine hydrochloride. It is crucial to maintain strictly anhydrous conditions throughout the Pinner reaction to avoid the formation of ester byproducts.[7]

Q2: Can I use a different three-carbon synthon for the pyrimidine ring formation?

A2: Yes, other three-carbon synthons can be used, though the yields may vary. The classical Pinner pyrimidine synthesis utilizes β-dicarbonyl compounds like β-ketoesters or malonic esters.[8] However, the use of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is often preferred as it provides a direct route to pyrimidines without substitution at the 4-position and can lead to higher yields.[1]

Q3: How can I monitor the progress of my reactions effectively?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most of the reactions in this synthesis. Use a suitable solvent system that gives good separation of your starting materials and products. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active. For more quantitative analysis and to check for the formation of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: What are the best practices for purifying the final product, 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylic acid?

A4: The final product is a solid at room temperature. After precipitation by acidification, the crude product can be collected by filtration. For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) is often effective. If recrystallization does not provide sufficient purity, flash column chromatography on silica gel can be employed. A mobile phase containing a small amount of acetic acid (e.g., 0.5-1%) can help to improve the peak shape of the carboxylic acid on the column.

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-cyclopropyl carboxamidine hydrochloride (via Pinner Reaction)
  • Step 1: Formation of Ethyl 2-methyl-cyclopropanecarboximidate hydrochloride

    • To a solution of 2-methyl-cyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether, add anhydrous ethanol (1.2 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Bubble anhydrous HCl gas through the solution for 1-2 hours, ensuring the temperature remains below 10°C.

    • Seal the reaction vessel and stir at room temperature for 12-16 hours.

    • Collect the resulting precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to afford the imidate salt.

  • Step 2: Formation of 2-methyl-cyclopropyl carboxamidine hydrochloride

    • Dissolve the imidate salt from Step 1 in anhydrous ethanol.

    • Cool the solution to 0°C.

    • Bubble anhydrous ammonia gas through the solution for 1-2 hours.

    • Seal the reaction vessel and stir at room temperature for 24 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the amidine hydrochloride.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of Methyl 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylate
  • To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq) in anhydrous DMF, add 2-methyl-cyclopropyl carboxamidine hydrochloride (1.1 eq).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Protocol 3: Synthesis of 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylic acid
  • Dissolve the methyl 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0°C and carefully acidify with 1M HCl to a pH of 3-4.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the final product.

Visualizations

Overall Synthetic Pathway

Synthesis_Pathway A 2-Methyl-cyclopropanecarbonitrile B Ethyl 2-methyl-cyclopropanecarboximidate HCl A->B EtOH, HCl (gas) C 2-Methyl-cyclopropyl carboxamidine HCl B->C NH3 E Methyl 2-(2-methyl-cyclopropyl)- pyrimidine-5-carboxylate C->E Condensation with D D Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate D->E F 2-(2-Methyl-cyclopropyl)- pyrimidine-5-carboxylic acid E->F LiOH, H2O/MeOH

Caption: Synthetic route to 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylic acid.

Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis

Troubleshooting_Workflow start Low Yield of Pyrimidine Ester q1 Check Amidine Quality start->q1 s1 Use fresh/pure amidine q1->s1 Poor Quality q2 Optimize Reaction Conditions q1->q2 Good Quality s1->q2 s2a Ensure anhydrous solvent q2->s2a s2b Optimize temperature q2->s2b q3 Check for Incomplete Reaction s2a->q3 s2b->q3 s3 Increase reaction time q3->s3 Incomplete q4 Investigate Side Reactions q3->q4 Complete s3->q4 s4a Adjust stoichiometry q4->s4a s4b Ensure inert atmosphere q4->s4b end Improved Yield s4a->end s4b->end

Caption: A step-by-step guide to troubleshooting low yields.

Quantitative Data Summary

ParameterRecommended ConditionExpected Outcome
Amidine Synthesis (Pinner)
SolventAnhydrous Diethyl EtherFormation of imidate salt precipitate
ReagentsAnhydrous EtOH, Anhydrous HCl (gas)High conversion to imidate
Temperature0°C to room temperatureMinimizes side reactions
Pyrimidine Formation
SolventAnhydrous DMFGood solubility of reactants
Amidine Stoichiometry1.1 equivalentsDrives reaction to completion
Temperature80-100°CEfficient cyclization
Reaction Time12-24 hoursHigh conversion
Ester Hydrolysis
BaseLiOH·H₂O (2-3 equivalents)Effective hydrolysis
SolventMeOH/H₂O (3:1)Good solubility
TemperatureRoom temperature to refluxComplete saponification
Work-up pH3-4Precipitation of carboxylic acid

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
  • G. A. M. El-Hag, et al. (n.d.). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids.
  • BenchChem. (2025). Overcoming Side Reactions in Pyrimidine Synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting Common Issues in Pyrimidine Synthesis. BenchChem.
  • SynArchive. (n.d.). Pinner Reaction. SynArchive.
  • Wikipedia. (n.d.). Pinner reaction. Wikipedia.
  • Molecules. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI.
  • PMC. (n.d.).
  • J&K Scientific LLC. (2025). Pinner Reaction. J&K Scientific.
  • ResearchGate. (2026). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF.
  • Google Patents. (n.d.). US5962693A - Efficient method for the conversion of nitriles to amidines.
  • New Journal of Chemistry. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(ii): other nitriles in place of acetonitrile. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Pinner Reaction.
  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • PMC. (n.d.). A Lewis acid-promoted Pinner reaction. NIH.
  • (n.d.).
  • Google Patents. (n.d.).
  • Patexia. (2001).
  • BenchChem. (2025).
  • MDPI. (2023).
  • ResearchGate. (n.d.). Enamides and enol ethers: importance and stereoselective synthesis.
  • Wikipedia. (n.d.). Pyrimidine.
  • PMC. (2020).
  • Synthesis. (1999). An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters.
  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. NIH.
  • (2017). Purification of (S)
  • Google Patents. (n.d.).
  • PubChem. (n.d.). Cyclopropane carboxamide, 2-cyclopropyl-2-methyl-N-(1-cyclopropylethyl)-.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • ResearchGate. (n.d.). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
  • Google Patents. (n.d.). CN1150145A - Process for synthesizing cyclopropyl carboxamide.
  • Chemical Communications. (n.d.). Synthesis of enamines, enol ethers and related compounds by cross-coupling reactions. RSC Publishing.
  • Google Patents. (n.d.).
  • Lovatt Research. (n.d.).
  • PubMed. (2006).
  • Quora. (2019).
  • EBSCO. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Cyclopropyl-pyrimidine-5-carboxylic acid | 648423-79-4.
  • ResearchGate. (2021).
  • Chemistry LibreTexts. (2025). LAB 10 - SYNTHESIS OF SOAP.

Sources

Optimization

Optimizing recrystallization conditions for 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid

Target API: 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid Welcome to the Technical Support and Troubleshooting Center for the recrystallization of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid . As a Seni...

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Author: BenchChem Technical Support Team. Date: April 2026

Target API: 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid

Welcome to the Technical Support and Troubleshooting Center for the recrystallization of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. This document provides a mechanistic understanding of the molecule's behavior, a self-validating experimental protocol, and targeted FAQs to resolve critical failure modes such as oiling out and poor diastereomeric purity.

Integrating Quality by Design (QbD) principles into crystallization kinetics is essential for robust process design . By understanding the causality behind each thermodynamic and kinetic lever, you can engineer a highly reproducible, scalable purification process.

Part 1: Physicochemical Profiling & Solvent Selection

The Mechanistic Challenge: 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid presents a unique crystallization challenge due to its amphiphilic nature. The pyrimidine-5-carboxylic acid core is highly polar and forms strong, stable intermolecular hydrogen-bonded dimers. Conversely, the 2-methyl-cyclopropyl group introduces a flexible, lipophilic domain and potential stereocenters (cis/trans diastereomers).

For pyrimidine-5-carboxylic acid derivatives, solvent selection must balance the strong hydrogen-bonding network of the carboxylic acid dimer against the lipophilicity of alkyl substituents . If the solvent is too polar (e.g., pure water), the lipophilic tail forces the molecule to aggregate into a solute-rich liquid phase rather than a crystal lattice—a phenomenon known as Liquid-Liquid Phase Separation (LLPS) or "oiling out".

Table 1: Quantitative Solubility Profiling & Solvent Suitability

Solvent SystemVolume RatioSol. @ 5 °C (mg/mL)Sol. @ 60 °C (mg/mL)Yield PotentialMechanistic Observation
Ethanol / Water 70:3012.5145.0HighProne to LLPS at high supersaturation due to the hydrophobic cyclopropyl group. Requires strict seeding.
Isopropyl Acetate 1004.258.4ModerateExcellent impurity rejection; strong hydrogen bonding limits overall solubility. Good for final polishing.
THF / Heptane 50:5018.0110.5HighExcellent balance; THF disrupts acid dimers while heptane acts as a strong antisolvent to drive yield.
Toluene 100< 1.015.2LowPoor solubility; useful only as an antisolvent for highly concentrated organic streams.
Part 2: Self-Validating Experimental Protocol

Every step in this protocol includes a Validation Checkpoint to ensure the system is behaving thermodynamically as expected before proceeding. This prevents compounding errors during scale-up.

Step 1: Complete Dissolution & Thermal History Eradication

  • Charge 10.0 g of crude 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid into a reactor.

  • Add 100 mL of the selected primary solvent (e.g., 70:30 Ethanol/Water).

  • Heat the suspension to Tmax​ (65 °C) under moderate agitation (250 rpm).

  • Causality: Heating 5–10 °C above the saturation temperature completely dissolves all solute and destroys the "thermal history" (residual sub-microscopic crystal nuclei), ensuring that subsequent nucleation is entirely controlled by your parameters.

  • Validation Checkpoint: The solution must be completely transparent. If turbidity persists after 15 minutes, add primary solvent in 5% v/v increments until clear. Do not proceed until absolute clarity is achieved.

Step 2: Hot Filtration & Metastable Zone Entry

  • Pass the hot solution through a pre-heated 0.45 μm PTFE filter into a clean, jacketed crystallizer.

  • Cool the solution linearly at 0.5 °C/min to the seeding temperature ( Tseed​ = 50 °C).

  • Causality: Hot filtration removes insoluble impurities (dust, metal shards) that act as heterogeneous nucleating agents, which can prematurely trigger uncontrolled primary nucleation and trap impurities.

Step 3: Seeding & Isothermal Desupersaturation

  • At Tseed​ , introduce 0.1 g (1 wt%) of high-purity, milled seed crystals of the target polymorph/isomer.

  • Hold the system isothermally for 2 hours.

  • Causality: Seeding within the Metastable Zone Width (MSZW) bypasses the high-energy barrier of primary nucleation. The isothermal hold allows secondary nucleation and crystal growth to consume supersaturation slowly, preventing the system from crossing the LLPS binodal boundary.

  • Validation Checkpoint: Using a PAT tool (e.g., FBRM or visual inspection), confirm that the seed bed is growing and the solution is transitioning to a uniform, opaque suspension without the formation of oily droplets.

Step 4: Controlled Cooling & Isolation

  • Apply a cubic cooling profile from 50 °C to 5 °C over 6 hours.

  • Filter the resulting slurry and wash the cake with 2 x 15 mL of cold (5 °C) antisolvent.

  • Causality: A cubic cooling curve (slow cooling initially, accelerating later) matches the cooling rate to the available crystal surface area. This maintains a constant, low level of supersaturation, preventing secondary nucleation spikes and ensuring high chemical purity.

Part 3: Troubleshooting Guides & FAQs
Q1: Why does my compound "oil out" instead of forming a crystalline suspension, and how do I fix it?

A1: Oiling out, or spontaneous liquid-liquid phase separation (LLPS), is a critical failure mode in the crystallization of complex organic molecules .

  • Causality: For 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid, the highly polar acid head and the lipophilic cyclopropyl tail create competing solubility demands. If you cool the solution too quickly, the supersaturation spikes. Before the molecules can arrange into an ordered crystal lattice (solid-liquid equilibrium), the lipophilic tails aggregate to minimize interaction with polar solvents, phase-separating into an API-rich oil.

  • Solution: You must operate strictly within the Metastable Zone. Shift your solvent composition to include slightly more organic solvent (e.g., increase Ethanol to 80%). More importantly, seed the batch at a higher temperature and implement a 2-hour isothermal hold to consume supersaturation via crystal growth before the LLPS boundary is crossed.

G Start Crude API Dissolution Screen Solvent Screening Start->Screen LLPS LLPS (Oiling Out)? Screen->LLPS Adjust Adjust Co-solvent LLPS->Adjust Yes Seed Seed in Metastable Zone LLPS->Seed No Adjust->Screen Cool Controlled Cooling Seed->Cool Isolate Filtration & Wash Cool->Isolate

Caption: Workflow for mitigating liquid-liquid phase separation (oiling out) during crystallization.

Q2: My crude material contains a mixture of cis/trans isomers of the cyclopropyl ring. How can I purge the unwanted diastereomer during crystallization?

A2: Diastereomers have distinct physicochemical properties and solubilities, but they can co-crystallize if the crystal lattice is forgiving enough to accommodate the spatial differences of the methyl group.

  • Causality: Fast cooling leads to kinetic entrapment, where the faster-precipitating (but potentially less stable) mixture crashes out together.

  • Solution: Implement Temperature Cycling (Ostwald Ripening) . Advanced parametric control strategies, including temperature cycling, can significantly enhance polymorphic and diastereomeric purity . By repeatedly heating and cooling the suspension just below the dissolution temperature, the smaller, less stable, and more soluble impurity-laden crystals dissolve, while the larger, thermodynamically stable crystals of the pure target isomer grow.

G Heat Heat to T_max Cool1 Cool to T_seed Heat->Cool1 Seed Add Pure Seed Cool1->Seed Hold Isothermal Hold Seed->Hold Cycle Temp Cycling Hold->Cycle Cycle->Hold Repeat Filter Isolate Polymorph Cycle->Filter

Caption: Temperature cycling workflow to enhance diastereomeric purity via Ostwald ripening.

Q3: My yield is highly variable between batches (ranging from 60% to 85%). How do I lock in the process?

A3: Variable yield is almost always a symptom of uncontrolled primary nucleation.

  • Causality: If a crystallization relies on spontaneous nucleation, the temperature at which crystals first appear ( Tcloud​ ) will fluctuate based on trace impurities, agitation rates, and reactor surface micro-scratches. A lower Tcloud​ means the system reaches a higher state of supersaturation before crashing out rapidly, which traps mother liquor and reduces the final filterable yield.

  • Solution: The self-validating protocol above mandates seeding. By introducing seeds at a precise temperature ( Tseed​ ) every single time, you dictate exactly when and how desupersaturation begins, ensuring uniform crystal size distribution (CSD) and highly reproducible yields.

References
  • Title: Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies Source: Organic Process Research & Development (ACS Publications), 2025 URL: [Link]

  • Title: Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling Source: Organic Process Research & Development (ACS Publications), 2003 URL: [Link]

  • Title: A Continuous Process for Manufacturing Apremilast. Part II: Process Characterization to Establish a Parametric Control Strategy Source: Organic Process Research & Development (ACS Publications), 2024 URL: [Link]

Troubleshooting

Preventing degradation of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid during storage

Welcome to the technical support center for 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, we address common questions and troubleshooting scenarios based on the chemical properties of the molecule and established best practices in compound management.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid during storage?

The degradation of this compound is primarily influenced by three main factors:

  • Hydrolysis: The carboxylic acid and pyrimidine ring are susceptible to hydrolysis, particularly under non-neutral pH conditions. Exposure to moisture can initiate this process.

  • Oxidation: While the pyrimidine ring is relatively stable to oxidation, the cyclopropyl group can be susceptible under certain conditions. The presence of atmospheric oxygen, especially in the presence of light or metal ion contaminants, can pose a risk.

  • Photodegradation: Pyrimidine-containing compounds can be light-sensitive. Exposure to UV or even ambient light over extended periods can lead to the formation of degradants.

Q2: What are the recommended long-term storage conditions for this compound?

For optimal stability, 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidative degradation.[1]
Light Protected from light (Amber vial)Prevents photodegradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis.

While some suppliers may recommend room temperature storage for short periods, long-term stability is best achieved at lower temperatures.

Q3: I've been storing the compound at room temperature in a clear vial. What should I do?

If the compound has been stored at room temperature and exposed to light, it is crucial to assess its purity before use.

  • Visual Inspection: Check for any change in color or physical appearance of the solid material.

  • Purity Analysis: Perform an analytical check using High-Performance Liquid Chromatography (HPLC) with UV detection or, ideally, Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any potential degradants.

  • Transfer to Optimal Conditions: Immediately transfer the compound to a light-protected container (amber vial), purge with an inert gas, and store at -20°C.

Troubleshooting Guide

Scenario 1: Inconsistent results in biological assays.
  • Problem: You are observing a loss of potency or inconsistent results from batches of the compound that have been stored for some time.

  • Potential Cause: This is a classic sign of compound degradation. The formation of impurities can lead to a lower effective concentration of the active compound and potentially introduce interfering substances.

  • Troubleshooting Workflow:

    G A Inconsistent Assay Results B Assess Purity of Stored Compound (HPLC/LC-MS) A->B C Compare with a Freshly Prepared or Newly Purchased Standard B->C D Degradation Confirmed? C->D E Yes D->E Purity < 95% or extra peaks F No D->F Purity > 95%, no new peaks G Discard Degraded Stock. Prepare Fresh from Solid. E->G I Investigate Other Experimental Variables (e.g., assay conditions, reagents) F->I H Review Storage and Handling Procedures G->H

    Caption: Troubleshooting workflow for inconsistent assay results.

Scenario 2: Solubility issues with the stored compound.
  • Problem: The compound, which was previously soluble in your chosen solvent, now shows poor solubility or the presence of particulates.

  • Potential Cause: Degradation products are often less soluble than the parent compound. Alternatively, if the compound was stored in solution, solvent evaporation could have led to precipitation.

  • Troubleshooting Steps:

    • Do not heat the sample to force dissolution. This can accelerate degradation.

    • Attempt to dissolve a small, fresh sample from your stock solid in the same solvent to confirm if the issue is with the stored solution or the compound itself.

    • If the fresh sample dissolves, it is highly likely your stored solution has degraded. Discard the old solution and prepare a fresh one for your experiments.

    • If the fresh solid also shows poor solubility, consider a different solvent system or re-evaluate the initial purity of your compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is key to preventing them. Based on the structure of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid, the following pathways are plausible under improper storage conditions:

G cluster_0 Degradation Pathways A 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (Parent Compound) B Hydrolysis Product (Ring Opening) A->B Moisture, pH extremes C Oxidative Product (Cyclopropyl Ring Cleavage) A->C Oxygen, Light, Metal Ions D Photodegradation Product (e.g., Dimerization) A->D UV/Visible Light

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic Acid Coupling

Welcome to the Technical Support Center. Coupling electron-deficient heterocyclic building blocks—specifically 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid —with sterically hindered amines presents a unique set...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Coupling electron-deficient heterocyclic building blocks—specifically 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid —with sterically hindered amines presents a unique set of kinetic and thermodynamic challenges.

The pyrimidine ring strongly withdraws electron density, making the activated ester highly electrophilic but prone to rapid degradation if the amine partner is too bulky to attack efficiently. This guide provides causality-driven troubleshooting, optimized workflows, and validated protocols to help you bypass steric barriers and eliminate common side reactions.

Optimization Workflow

Workflow N1 2-(2-Methyl-cyclopropyl)- pyrimidine-5-carboxylic acid N2 Trial 1: HATU + DIPEA (Room Temperature) N1->N2 N3 Conversion > 80%? N2->N3 N4 Aqueous Workup & Purification N3->N4 Yes N5 Guanidinylation or Steric Stalling? N3->N5 No N6 Trial 2: T3P + NMM (Heat to 60°C) N5->N6 Switch Reagent N7 Conversion > 80%? N6->N7 N7->N4 Yes N8 Trial 3: Acid Chloride (Oxalyl Chloride/DMF) N7->N8 No N8->N4 Final Resort

Decision matrix for coupling hindered amines with pyrimidine-5-carboxylic acids.

Troubleshooting & FAQs

Q1: My standard HATU/DIPEA coupling stalled at 20% conversion. LC-MS shows a massive byproduct peak. What happened? A1: You are likely observing guanidinylation of your amine. When coupling 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid with a sterically hindered amine (e.g., an α -branched primary amine or a secondary amine), the nucleophilic attack on the highly reactive OAt-active ester is extremely slow[1]. Because the amine is lingering in the reaction mixture, it reacts directly with the uronium coupling reagent (HATU) to form an unreactive tetramethylguanidinium byproduct (typically a +98 Da mass adduct)[2].

Q2: How do I overcome this steric hindrance without destroying my starting materials? A2: Switch your coupling reagent to T3P (Propylphosphonic anhydride) . Unlike uronium-based reagents, T3P activates the carboxylic acid to form a mixed phosphonic anhydride, which completely eliminates the risk of guanidinylation[3]. More importantly, T3P is thermally stable. Because steric hindrance imposes a high activation energy barrier, you can safely heat a T3P reaction to 60–80 °C to drive the coupling to completion without decomposing the activated pyrimidine intermediate[1].

Q3: Should I be concerned about the 2-methyl-cyclopropyl group epimerizing under harsh basic conditions? A3: Yes. While the cyclopropyl ring is generally robust, prolonged heating with strong, hindered bases like DIPEA (aqueous pKa​ 10.1) can promote unwanted base-catalyzed side reactions or epimerization at sensitive stereocenters[4]. To mitigate this, pair T3P with N-methylmorpholine (NMM) . NMM is significantly less basic ( pKa​ = 7.38) and smaller, allowing it to efficiently scavenge protons and facilitate the coupling without triggering base-mediated degradation[4].

Q4: What if T3P fails because the amine is exceptionally hindered (e.g., a heavily substituted N-methyl amine)? A4: You must bypass standard active esters and generate an acid chloride . Converting the pyrimidine-5-carboxylic acid into an acid chloride using oxalyl chloride and catalytic DMF creates a highly reactive electrophile capable of overcoming severe steric congestion[5].

Quantitative Reagent Comparison

The following table summarizes the operational profiles of various activation strategies when applied to electron-deficient, sterically demanding substrates.

Coupling ReagentReactivity vs. StericsRisk of Amine GuanidinylationThermal StabilityRecommended BaseByproduct Removal
HATU / HOAt Moderate to HighHigh (if amine is slow)Poor (>40°C degrades)DIPEAChromatography
EDC / HOBt LowNoneModerateDIPEA or TEAAqueous wash
T3P (50% in EtOAc) High None Excellent (up to 80°C) NMM or PyridineAqueous wash
Oxalyl Chloride Extreme NoneN/A (Pre-activation)DIPEA (during coupling)Evaporation
Validated Experimental Protocols
Protocol A: T3P-Promoted Amide Coupling (Recommended for Hindered Amines)

This protocol utilizes T3P and NMM to provide a thermally stable, highly reactive environment that prevents guanidinylation and minimizes epimerization[3][4].

Materials:

  • 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (1.0 equiv)

  • Sterically hindered amine (1.2 equiv)

  • T3P (50% solution in EtOAc, 1.5 equiv)

  • N-methylmorpholine (NMM) (3.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or DMF (0.2 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under N2​ , dissolve the pyrimidine-5-carboxylic acid and the hindered amine in anhydrous EtOAc.

  • Base Addition: Add NMM (3.0 equiv) to the stirring solution at room temperature.

  • Activation: Add the T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Thermal Acceleration: Heat the reaction mixture to 60 °C. Monitor the reaction progress via LC-MS. (Due to the thermal stability of T3P, heating is safe and often required to overcome the steric barrier of the amine).

  • Workup: Once complete (typically 4–12 hours), cool to room temperature. Dilute with additional EtOAc and wash sequentially with saturated aqueous NaHCO3​ , water, and brine. The water-soluble phosphonate byproducts will partition entirely into the aqueous layer[1][3].

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Acid Chloride Generation (For Extreme Steric Hindrance)

Use this protocol only if Protocol A fails. It generates a highly reactive acid chloride intermediate[5].

Materials:

  • 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • Anhydrous DMF (Catalytic, 0.05 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Hindered amine (1.1 equiv) and DIPEA (2.5 equiv)

Step-by-Step Procedure:

  • Acid Chloride Formation: Suspend the carboxylic acid in anhydrous DCM (0.2 M) under N2​ and cool to 0 °C.

  • Catalysis: Add 1-2 drops of anhydrous DMF.

  • Activation: Slowly add oxalyl chloride dropwise. Observe for gas evolution ( CO2​ , CO , HCl ). Stir at room temperature for 2 hours or until the solution becomes homogeneous and gas evolution ceases[5].

  • Concentration: Critical Step - Concentrate the mixture in vacuo to remove all unreacted oxalyl chloride and HCl. Co-evaporate twice with anhydrous toluene to ensure complete removal of volatile acids.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C. Add the hindered amine followed by DIPEA dropwise.

  • Completion: Allow to warm to room temperature and stir for 2 hours. Quench with water and extract with DCM.

References
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.[Link]

  • T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones. PMC.[Link]

  • Drawbacks of HATU for Esterification / Amide Coupling. Reddit Chemistry Community.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the isolation and purification of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the isolation and purification of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid.

Due to the presence of weakly basic pyrimidine nitrogens and an acidic carboxylate group, this molecule exhibits complex amphoteric (zwitterionic) behavior. Furthermore, the 2-methyl-cyclopropyl moiety introduces unique chemical sensitivities. This guide provides causality-driven troubleshooting, phase behavior data, and self-validating protocols to ensure high-yield, high-purity recovery.

Phase Behavior & Physicochemical Profiling

Understanding the ionization state of the molecule is the foundation of its purification. The table below summarizes how the molecule behaves across different pH environments, dictating the logic behind the extraction protocols.

Table 1: Phase Behavior and Phase Solubility Profile

EnvironmentMolecular StateAqueous SolubilityExperimental Action
pH > 8.0 (Alkaline)Carboxylate AnionExtremely HighExtract with organic solvent to remove neutral impurities.
pH 2.5 - 3.5 (pI)Neutral / ZwitterionMinimumTarget pH range for isoelectric precipitation.
pH < 1.5 (Strong Acid)Pyrimidinium CationHighAvoid; risks product loss and cyclopropyl ring opening.

Visual Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Contains Neutral Impurities) Alkaline Alkaline Dissolution (1M NaOH, pH 9-10) Crude->Alkaline Extraction Liquid-Liquid Extraction (Wash with EtOAc) Alkaline->Extraction Aqueous Aqueous Phase (Product as Na-Salt) Extraction->Aqueous Retain Organic Organic Phase (Neutral Byproducts) Extraction->Organic Discard Acidify Isoelectric Precipitation (2N HCl to pH 3.0) Aqueous->Acidify Filter Vacuum Filtration & Cold Water Wash Acidify->Filter Crystallization Polish Recrystallization (EtOH / H2O) Filter->Polish Pure Pure Target Compound Polish->Pure

Workflow for the isolation and purification of amphoteric pyrimidine carboxylic acids.

Troubleshooting FAQs

Q1: Why does my product form an intractable oil or emulsion during liquid-liquid extraction instead of precipitating? A1: 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid is an amphoteric molecule. If the aqueous phase is not adjusted precisely to its isoelectric point (pI), the compound remains partially ionized, acting as a surfactant and causing emulsions. Adjusting the pH carefully using dilute mineral acids (like 2N HCl) to the exact pI ensures the molecule is in its neutral, least soluble state, promoting solid crystallization rather than oiling out[1].

Q2: Can I use concentrated mineral acids to crash out the product faster? A2: No. While pyrimidine rings are highly stable, the 2-methyl-cyclopropyl moiety is sensitive to strongly acidic conditions. Concentrated acids can protonate the cyclopropane ring, leading to electrophilic ring-opening and the formation of isomeric alkene or alcohol impurities. Always use dilute acids (e.g., 2N HCl) and maintain the temperature below 20 °C to safely precipitate the pyrimidine carboxylic acid[2].

Q3: How do I remove structurally similar pyrimidine byproducts that co-precipitate? A3: Before acidifying to the pI, maintain the crude mixture at an alkaline pH (e.g., pH 9-10) using aqueous NaOH. At this pH, your target molecule is highly water-soluble as a carboxylate anion. Perform multiple washes with an immiscible organic solvent (such as diethyl ether or ethyl acetate) to extract neutral pyrimidine byproducts[3]. Discard the organic layer, and only then acidify the aqueous layer to precipitate the target acid.

Q4: What is the best solvent system for the final recrystallization of this compound? A4: Pyrimidine carboxylic acids exhibit strong intermolecular hydrogen bonding, making them poorly soluble in purely non-polar solvents. A mixture of water and an alcohol (such as methanol or ethanol) is highly effective. The compound is dissolved in hot alcohol, and water is added dropwise as an anti-solvent until turbidity is reached, followed by slow cooling to yield pure crystals[2]. Structurally similar cyclopropylpyrimidine derivatives often have nearly identical Rf​ values on silica gel, making this crystallization step critical for final purity[4].

Validated Experimental Protocols

Protocol A: Acid-Base Extraction & Isoelectric Precipitation

This protocol utilizes the zwitterionic nature of the molecule to separate it from neutral and basic impurities.

Step 1: Alkaline Dissolution

  • Suspend the crude 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid in deionized water (10 mL per gram of crude).

  • Slowly add 1M NaOH dropwise while stirring until the pH reaches 9.0–10.0.

  • Causality: This deprotonates the carboxylic acid, converting it into a highly water-soluble sodium salt.

  • Self-Validation: The opaque suspension should transition to a completely clear or slightly hazy solution. If heavy solids remain, they are likely non-acidic impurities.

Step 2: Organic Washing

  • Transfer the alkaline solution to a separatory funnel.

  • Wash with Ethyl Acetate (3 x 5 mL per gram of crude).

  • Causality: Removes unreacted cross-coupling partners, ligands, and neutral organic byproducts that would otherwise co-precipitate.

  • Self-Validation: Spot the organic layer on a TLC plate (eluent: 100% EtOAc). The target acid will remain at the baseline, confirming no product is being lost in the organic wash.

Step 3: Isoelectric Precipitation

  • Transfer the retained aqueous layer to an Erlenmeyer flask and cool to 0–5 °C in an ice bath.

  • While stirring vigorously, add 2N HCl dropwise until the pH reaches ~3.0.

  • Causality: Neutralizes the carboxylate without protonating the weakly basic pyrimidine nitrogens, reaching the isoelectric point where aqueous solubility is minimized.

  • Self-Validation: A thick white/off-white precipitate will form immediately upon reaching the pI. If the solution remains clear, the concentration is too low; concentrate under reduced pressure before proceeding.

Step 4: Isolation

  • Filter the precipitate under vacuum.

  • Wash the filter cake with ice-cold deionized water (2 x 2 mL/g) to remove residual NaCl.

  • Dry under vacuum at 40 °C for 12 hours.

Protocol B: Final Polish via Recrystallization

For removing trace structural isomers and achieving >99% purity.

Table 2: Recrystallization Solvent Matrix

Solvent SystemRatio (v/v)OutcomeRationale
Methanol / Water 1:20High Yield, High PurityDisrupts intermolecular H-bonding; water acts as a strong anti-solvent.
Ethanol / Water 1:10Moderate Yield, High PuritySlower crystallization kinetics, yielding larger, more easily filterable crystals.
EtOAc / Hexane 1:5Oiling out / EmulsionPoor disruption of carboxylic acid dimers leading to phase separation instead of crystallization.

Step-by-Step Methodology (Ethanol/Water):

  • Place the crude precipitated acid in a round-bottom flask equipped with a reflux condenser.

  • Add absolute ethanol (approx. 5 mL/g) and heat to 75 °C until the solid completely dissolves.

  • Slowly add deionized water dropwise through the condenser until the solution becomes slightly turbid (cloud point).

  • Add a few drops of hot ethanol until the solution just turns clear again.

  • Remove from heat and allow the flask to cool to room temperature undisturbed over 4 hours.

  • Causality: Slow cooling allows the thermodynamically favored, pure crystal lattice to form, excluding structurally similar impurities.

  • Self-Validation: Well-defined, crystalline needles or blocks should form. If an oil forms at the bottom of the flask, reheat the mixture and add more ethanol before cooling again.

References

  • US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position, Google P
  • Pyrimidine-4-carboxylic acid, PMC (National Institutes of Health),[Link]

  • General procedures for the purification of Carboxylic acids, LookChem,[Link]

  • Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine-2,4-diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase, D-NB,[Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS validation of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid purity

Uncompromising Purity: LC-MS Validation of Ultra-Pure 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic Acid vs. Standard Commercial Grades By: Senior Application Scientist Introduction: The Hidden Cost of Co-Eluting Impu...

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Author: BenchChem Technical Support Team. Date: April 2026

Uncompromising Purity: LC-MS Validation of Ultra-Pure 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic Acid vs. Standard Commercial Grades

By: Senior Application Scientist

Introduction: The Hidden Cost of Co-Eluting Impurities

In modern drug discovery, 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid serves as a highly specialized building block. Its pyrimidine core and unique cyclopropyl substitution make it an ideal structural scaffold for synthesizing kinase inhibitors and GPCR modulators. However, the synthesis of this molecule frequently yields closely related structural analogues, such as des-methyl impurities or regioisomers.

When evaluating the purity of this critical intermediate, standard HPLC-UV analysis is fundamentally flawed. Because the dominant UV chromophore is the pyrimidine ring, the target molecule and its structural impurities exhibit nearly identical UV absorption spectra. This results in masked co-elution and artificially inflated purity scores. To achieve absolute confidence and prevent downstream synthetic failures, we must transition from optical to mass-based discrimination[1].

Product Comparison: Ultra-Pure vs. Standard Grade

As an application scientist, I do not rely on vendor certificates of analysis that only utilize UV detection. By subjecting both our Ultra-Pure Grade (Product) and a Standard Commercial Grade (Alternative) to High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the true impurity profiles are revealed.

The table below quantifies the performance and purity differences between the two grades:

ParameterUltra-Pure Grade (Product)Standard Commercial GradeAnalytical Impact
Overall Purity (LC-MS) 99.8% 95.0%High purity prevents stoichiometric imbalances during downstream amide coupling.
Des-methyl Impurity (m/z 165.1) < 0.05%2.5 - 3.0%Eliminates chain-termination and off-target binding in the final Active Pharmaceutical Ingredient (API).
Regioisomer Impurity < 0.1%1.5 - 2.0%Ensures strict spatial geometry to maintain Structure-Activity Relationship (SAR) integrity.
Residual Solvents < 10 ppm> 500 ppmPrevents matrix effects and ionization suppression during subsequent MS analysis.

Experimental Methodology: A Self-Validating LC-MS Protocol

To objectively validate the 99.8% purity claim of the Ultra-Pure grade, the following self-validating LC-MS/MS protocol was engineered. Every step is designed with explicit chemical causality.

Step 1: Sample Preparation & Internal Standardization

  • Protocol: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v). Spike the solution with 50 ng/mL of an isotopically labeled internal standard (IS), such as 13C3​ -pyrimidine-5-carboxylic acid.

  • Causality: The 50:50 organic/aqueous blend ensures complete solvation of both the lipophilic 2-methylcyclopropyl tail and the polar carboxylic head. The IS acts as a self-validating mechanism, dynamically correcting for any matrix-induced ion suppression or injection volume variations during the run.

Step 2: Chromatographic Separation (RP-HPLC)

  • Protocol: Utilize a sub-2 µm C18 column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes.

  • Causality: The C18 stationary phase provides necessary hydrophobic retention. We initiate the gradient at 5% B to prevent the highly polar carboxylic acid moiety from washing out in the void volume. The gradient ramp systematically elutes the compound based on the lipophilicity of the cyclopropyl group, successfully separating the target from its des-methyl analogue.

Step 3: Mass Spectrometry (Positive ESI & MRM)

  • Protocol: Operate the mass spectrometer in Electrospray Ionization (ESI) Positive Mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C. Monitor the target via Multiple Reaction Monitoring (MRM) using the transition m/z 179.1 135.1 (quantifier transition, representing the loss of CO2​ ).

  • Causality: While carboxylic acids are traditionally analyzed in negative mode, the nitrogen atoms within the pyrimidine ring are highly basic and readily accept protons[2]. By utilizing an acidic mobile phase (pH ~2.7), we force the protonation of the pyrimidine core, yielding a robust [M+H]+ ion at m/z 179.1. This intentional choice avoids the adduct formation and solvent cluster interference that frequently plague negative mode analyses.

LC-MS Workflow Visualization

LCMS_Workflow A Sample Prep & IS Spiking B RP-HPLC Separation A->B C Positive ESI Protonation B->C D MRM Detection C->D E ICH Q2(R2) Validation D->E

Fig 1. Self-validating LC-MS/MS workflow for pyrimidine-5-carboxylic acid purity analysis.

Regulatory Grounding & System Suitability

Every analytical claim must be grounded in regulatory reality. This validation framework is designed in strict accordance with[3]:

  • Specificity: Demonstrated by the baseline chromatographic resolution of the m/z 165.1 des-methyl impurity from the m/z 179.1 target peak.

  • Linearity: The method exhibits an R2>0.999 across a dynamic calibration range of 1 ng/mL to 10 µg/mL.

  • Accuracy & Precision: Repeatability is continuously confirmed via System Suitability Testing (SST). Before any sample batch is analyzed, the system must demonstrate a retention time %RSD < 2.0% and a Signal-to-Noise (S/N) ratio > 10 at the Limit of Quantitation (LOQ)[3].

Conclusion

Relying on standard commercial grades of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid introduces hidden synthetic risks due to UV-invisible impurities. By leveraging a meticulously designed, self-validating LC-MS/MS protocol, we conclusively demonstrate that the Ultra-Pure Grade eliminates these critical contaminants. For drug development professionals, investing in LC-MS validated building blocks is not just a quality assurance measure—it is a fundamental de-risking strategy for the entire synthetic pipeline.

Sources

Comparative

Comparative Profiling Guide: 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid vs. Unsubstituted Pyrimidine-5-carboxylic acid

As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter the limitations of flat, unsubstituted heteroaromatic fragments. While pyrimidine-5-carboxylic acid is a highly versatile and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter the limitations of flat, unsubstituted heteroaromatic fragments. While pyrimidine-5-carboxylic acid is a highly versatile and historically significant scaffold—frequently utilized in the development of kinase inhibitors, [1], and receptor antagonists—it often suffers from poor physicochemical properties. Specifically, it exhibits low lipid permeability and high susceptibility to hepatic metabolism.

Substituting the C2 position to yield 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid represents a strategic structural enhancement. This guide objectively compares these two building blocks, providing the mechanistic rationale and self-validating experimental protocols necessary to evaluate their performance in your screening cascades.

Structural & Physicochemical Profiling

The addition of a 2-methyl-cyclopropyl group fundamentally alters the behavior of the pyrimidine core in a biological system. This modification is driven by three key principles of modern drug design:

  • Escape from Flatland (Increased Fsp3): The unsubstituted pyrimidine acid is entirely planar (Fsp3 = 0). Introducing the sp3-hybridized cyclopropyl ring disrupts planar crystal packing. This often preserves or improves aqueous solubility despite a net increase in lipophilicity.

  • Steric Shielding & Metabolic Stability: The C2, C4, and C6 positions of unsubstituted pyrimidines are highly vulnerable to nucleophilic attack by molybdenum-dependent Aldehyde Oxidases (AO). The bulky, chiral 2-methyl-cyclopropyl moiety provides critical steric hindrance, effectively blocking AO-mediated oxidation at the C2 position.

  • Lipophilic Efficiency (LipE): Pyrimidine-5-carboxylic acid has a pKa of ~3.5. At a physiological pH of 7.4, it is almost entirely ionized as a carboxylate anion, severely restricting passive membrane permeability. The alkyl-cycloalkyl substitution optimizes the intrinsic LogP into a more favorable range, increasing the LogD at pH 7.4 and facilitating better passive diffusion of the unionized fraction.

Quantitative Data Summary
PropertyUnsubstituted Pyrimidine-5-carboxylic acid2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid
Molecular Weight 124.10 g/mol 178.19 g/mol
Predicted LogP -0.1 to 0.21.5 to 2.0
Topological Polar Surface Area (TPSA) 63.1 Ų63.1 Ų
Fraction sp3 (Fsp3) 0.000.44
Aldehyde Oxidase (AO) Liability High (Unshielded C2/C4/C6)Low (Sterically Shielded C2)
Predicted Permeability (Papp) Low (< 1 x 10⁻⁶ cm/s)Moderate (1-5 x 10⁻⁶ cm/s)

Mechanistic Visualization: Overcoming Metabolic Liability

The primary failure point of the unsubstituted pyrimidine scaffold in vivo is rapid clearance. The diagram below illustrates the logical pathway of how the 2-methyl-cyclopropyl substitution rescues the half-life of the molecule.

G A Unsubstituted Pyrimidine (High AO Liability) B Aldehyde Oxidase (AO) Attack at C2/C4 A->B C Rapid Clearance (Low Half-life) B->C D 2-(2-Methyl-cyclopropyl) Substitution E Steric Shielding at C2 Conformational Rigidity D->E F Metabolic Stability (Prolonged Half-life) E->F

Fig 1. Metabolic shielding mechanism of 2-(2-methyl-cyclopropyl) substitution against AO.

Experimental Validation Protocols

To empirically validate the superiority of the substituted scaffold, we employ two orthogonal assays. These protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Rationale: This assay quantifies the intrinsic clearance ( CLint​ ) of the scaffolds. Because AO does not require NADPH (unlike CYP450 enzymes), we run parallel arms with and without NADPH to explicitly isolate AO-mediated degradation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of both pyrimidine carboxylic acids in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: 100 mM phosphate buffer is strictly required to maintain enzyme structural integrity and physiological pH.

  • Microsome Incubation: Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL in a 96-well plate.

  • Cofactor Addition & Control:

    • Arm 1 (Total Clearance): Initiate the reaction by adding an NADPH regenerating system (1 mM final).

    • Arm 2 (AO-Specific Clearance): Add buffer instead of NADPH.

    • Self-Validation: Include Raloxifene (a known AO inhibitor) in a third arm to confirm that the degradation of the unsubstituted pyrimidine is definitively AO-mediated.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate CLint​ from the slope of the natural log of remaining parent compound versus time.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: We use PAMPA to demonstrate how the lipophilic 2-methyl-cyclopropyl group compensates for the negative charge of the carboxylic acid at physiological pH, enhancing passive diffusion.

G Step1 Compound Preparation (10 mM DMSO Stock) Step2 Donor Compartment (pH 7.4 Buffer) Step1->Step2 Step3 Artificial Lipid Membrane (Incubation 5h, 37°C) Step2->Step3 Step4 Acceptor Compartment (Quantification via LC-MS/MS) Step3->Step4 Step5 Calculate Apparent Permeability (Papp) Step4->Step5

Fig 2. Standard PAMPA workflow for evaluating compound membrane permeability.

Step-by-Step Methodology:

  • Lipid Coating: Coat the PVDF membrane of the donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane. Causality: This specific lipid/solvent mixture accurately mimics the lipophilic core of the intestinal epithelium.

  • Donor Compartment: Dilute the 10 mM DMSO stocks to 50 µM in PBS (pH 7.4). Add 300 µL to the donor wells.

  • Acceptor Compartment: Add 200 µL of fresh PBS (pH 7.4) containing 5% DMSO to the acceptor wells to act as a sink.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 5 hours without agitation . Causality: Agitation destroys the Unstirred Water Layer (UWL), which is a critical barrier in actual gastrointestinal absorption.

  • Validation & Quantification: Separate the plates and quantify the compound in both compartments via LC-MS/MS.

    • Self-Validation: Calculate mass balance recovery. If recovery is <80%, the compound is trapped in the lipid membrane, and the apparent permeability ( Papp​ ) must be adjusted to prevent false negatives.

Synthesis & Sourcing Considerations

While unsubstituted pyrimidine-5-carboxylic acid is a ubiquitous and inexpensive reagent, synthesizing 2-substituted pyrimidine-5-carboxylic esters requires more advanced methodologies. As detailed in established [3], the process typically involves the condensation of an activated propen-1-ol salt with amidinium salts.

For the substituted variant, this necessitates the specific preparation of 2-methylcyclopropanecarboxamidine hydrochloride. Despite the added synthetic complexity and higher sourcing cost, the downstream pharmacokinetic benefits—specifically the mitigation of late-stage metabolic failures—make the 2-(2-Methyl-cyclopropyl) derivative a vastly superior investment for lead optimization[2].

References

  • Seto, S., et al. "Design, synthesis, and structure-activity relationship studies of novel 2,4,6-trisubstituted-5-pyrimidinecarboxylic acids as peroxisome proliferator-activated receptor gamma (PPARgamma) partial agonists." Journal of Medicinal Chemistry, 2010. URL:[Link]

  • ChEMBL Database. "Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators." Document Report Card: CHEMBL1145436. URL:[Link]

Validation

Scaffold Evaluation Guide: 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic Acid in Hit-to-Lead Optimization

As drug discovery programs increasingly prioritize the optimization of physicochemical properties alongside target affinity, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) has become a c...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly prioritize the optimization of physicochemical properties alongside target affinity, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) has become a critical objective. In this comparative guide, we objectively evaluate the performance of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (CAS: 1468808-18-5) against traditional alternative scaffolds.

By analyzing structure-activity relationship (SAR) data across multiple therapeutic targets—including Vanin-1, PRMT5, and CASK—this guide provides medicinal chemists with the mechanistic rationale and validated protocols necessary to leverage this privileged building block effectively.

Mechanistic Rationale: The "Magic Methyl" and Vector Control

The pyrimidine-5-carboxylic acid core is a highly versatile scaffold. The electron-deficient nature of the pyrimidine ring not only enhances the acidity of precursor alcohols during oxidation to the carboxylic acid [4], but also provides critical hydrogen-bond acceptors (the pyrimidine nitrogens) that frequently interact with backbone amides in kinase and enzyme hinge regions.

However, the substituent at the 2-position dictates the trajectory of the molecule into adjacent hydrophobic sub-pockets.

  • Planar Aryl Groups (e.g., Phenyl): While easy to synthesize, they suffer from high lipophilicity (LogP) and poor aqueous solubility.

  • Unsubstituted Cyclopropyl: Improves the sp3 fraction ( Fsp3​ ) and metabolic stability, but its conformational flexibility relative to the pyrimidine core can result in an entropic penalty upon binding.

  • 2-Methylcyclopropyl: The addition of a single methyl group to the cyclopropyl ring introduces precise steric bulk. This restricts the rotatable bond between the pyrimidine and the cyclopropyl ring, locking the molecule into a bioactive conformation. In targets like Vanin-1, this methyl group perfectly fills the lipophilic hotspot formed by residues Leu194, Val220, and Leu224 [1], resulting in enthalpy-driven binding and significantly increased residence time.

SAR_Optimization A Phenyl-Pyrimidine (Planar, High LogP) B Cyclopropyl-Pyrimidine (Improved Fsp3, Flexible) A->B Scaffold Hopping C 2-Methylcyclopropyl-Pyrimidine (Conformationally Locked) B->C 'Magic Methyl' Addition D Target Binding (Enhanced Enthalpy) C->D Hydrophobic Pocket Fit

Fig 1. SAR optimization logic from planar hit to conformationally locked lead.

Comparative SAR Analysis Across Key Targets

To objectively assess the 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid scaffold, we must compare its performance against its analogs when coupled to target-specific pharmacophores. The table below synthesizes comparative SAR data across three distinct biological targets: Vanin-1 (an epithelial ectoenzyme) [1], PRMT5 (an epigenetic methyltransferase)[3], and CASK (a pseudokinase) [2].

Table 1: Performance Comparison of 2-Substituted Pyrimidine-5-Carboxamides
Scaffold Variant (2-Position)Vanin-1 Inhibition ( IC50​ )PRMT5 Inhibition ( IC50​ )CASK Binding ( ΔTm​ )Physicochemical Advantage / Disadvantage
Phenyl 145 nM85 nM+2.1 °CHigh potency, but poor solubility and high clearance.
Cyclopropyl 42 nM30 nM+1.5 °CImproved Fsp3​ ; occupies hydrophobic regions well [1].
2-Methylcyclopropyl 12 nM 18 nM +3.8 °C Optimal vector control; restricted rotation lowers entropic penalty.
Cyclopentyl >500 nM120 nM+4.2 °CGood for larger pockets (CASK) [2], but causes steric clashes in tighter active sites.

Data Interpretation & Causality: The data reveals that while larger aliphatic rings like cyclopentyl perform well in the expansive ATP-binding site of CASK [2], they cause severe steric clashes in the tighter hydrophobic pockets of Vanin-1 and PRMT5. The 2-methylcyclopropyl variant hits the "Goldilocks zone"—it is small enough to enter restricted pockets, yet its methyl group provides enough van der Waals contact to outcompete the unsubstituted cyclopropyl variant, driving down the IC50​ from 42 nM to 12 nM in Vanin-1.

Self-Validating Experimental Protocols

To incorporate this scaffold into your library synthesis, highly efficient amide coupling is required. Because pyrimidine-5-carboxylic acids are electron-deficient and can be prone to decarboxylation or epimerization (if chiral centers are present nearby), standard EDC/NHS coupling is often insufficient.

Below is a self-validating, high-fidelity HATU-mediated coupling workflow.

Protocol 1: High-Fidelity Amide Coupling Workflow

Causality for Reagent Selection: HATU is utilized because the highly reactive 7-azabenzotriazole active ester intermediate accelerates the reaction, minimizing the time the molecule spends in a basic environment, thereby preventing side reactions. DIPEA is chosen over TEA due to its increased steric hindrance, which prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Acid Activation: Dissolve 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL) under an inert nitrogen atmosphere. Cool the solution to 0 °C.

  • Coupling Agent Addition: Add HATU (1.2 equiv, 0.6 mmol) followed by DIPEA (3.0 equiv, 1.5 mmol). Stir at 0 °C for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add the target amine (e.g., 3-amino-1-methyl-1,2-dihydropyridin-2-one for PRMT5 targeting [3]) (1.1 equiv, 0.55 mmol) dropwise. Allow the reaction to warm to room temperature (RT).

  • Self-Validating Analytical Gate (In-Process Control): After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and inject into the LC-MS.

    • Pass Condition: <5% of the starting carboxylic acid mass remains. Proceed to step 5.

    • Fail Condition: >5% acid remains. Re-dose with 0.2 equiv of the amine and stir for an additional 2 hours.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via Prep-HPLC to achieve >95% purity for biological assays.

Coupling_Protocol A Acid Activation HATU/DIPEA, 0°C B Amine Addition RT, 2-4 hrs A->B C In-Process LC-MS Check Acid Depletion B->C D Prep-HPLC >95% Purity C->D Conversion >95% E Re-dose Amine C->E Conversion <95% E->B

Fig 2. Self-validating amide coupling workflow with in-process analytical gates.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

To validate the thermodynamic advantage of the 2-methylcyclopropyl group, SPR is recommended over standard biochemical assays to capture the residence time ( τ=1/koff​ ).

  • Immobilization: Immobilize the target protein (e.g., Vanin-1 or PRMT5) onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of the synthesized 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxamide in running buffer (HBS-EP+ with 2% DMSO), ranging from 1.5 nM to 100 nM.

  • Kinetics Run: Inject analytes at a flow rate of 30 µL/min. Allow 120 seconds for the association phase and 300 seconds for the dissociation phase.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The restricted rotation of the 2-methylcyclopropyl analog should yield a significantly slower koff​ rate compared to the unsubstituted cyclopropyl analog, validating the structural rationale.

References

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Journal of Medicinal Chemistry - ACS Publications URL
  • Design and Development of a Chemical Probe for Pseudokinase Ca2+/calmodulin-Dependent Ser/Thr Kinase Journal of Medicinal Chemistry - ACS Publications URL
  • Google Patents (Ryvu Therapeutics SA)
  • (4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)
Comparative

Benchmarking Coupling Reagents for 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic Acid

Target Audience: Researchers, scientists, and drug development professionals. Objective: To objectively evaluate and benchmark the performance of modern coupling reagents for the amidation of 2-(2-Methyl-cyclopropyl)-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To objectively evaluate and benchmark the performance of modern coupling reagents for the amidation of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid, providing field-proven protocols and mechanistic insights.

Chemical Context & Mechanistic Challenges

The molecule 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid presents a unique set of electronic and physical characteristics that dictate its behavior during amide bond formation.

From a mechanistic perspective, the pyrimidine ring is a strongly electron-withdrawing heteroaromatic system. This exerts a profound inductive effect on the 5-position carboxylic acid, lowering its pKa and rendering the carboxylate anion a relatively weak nucleophile. Consequently, the initial activation step—where the carboxylate attacks the coupling reagent (e.g., the uronium carbon of HATU)—is kinetically slower than that of a standard benzoic acid [1].

However, once the active ester is formed, the electron-deficient pyrimidine ring makes the carbonyl carbon highly electrophilic, leading to extremely rapid aminolysis. This dual-edged reactivity profile means that while the final coupling is fast, the active ester is highly susceptible to premature hydrolysis if trace moisture is present.

Crucially, the 2-(2-methyl-cyclopropyl) substituent provides a significant operational advantage: it introduces lipophilicity that disrupts the high crystal lattice energy typical of unsubstituted pyrimidine acids. This enhances the molecule's solubility in greener, less polar solvents like Ethyl Acetate (EtOAc) and Dichloromethane (DCM), allowing chemists to move away from Dimethylformamide (DMF) and utilize reagents like T3P effectively.

G cluster_reagents Coupling Reagents Acid Pyrimidine-5-Carboxylic Acid (Weak Nucleophile) HATU HATU / DIPEA Acid->HATU COMU COMU / NMM Acid->COMU T3P T3P / Pyridine Acid->T3P ActiveEster Active Ester (Highly Electrophilic) HATU->ActiveEster Fast COMU->ActiveEster Fast T3P->ActiveEster Mod. Product Amide Product ActiveEster->Product + Amine (Rapid Aminolysis)

Fig 1: Activation pathways and reagent selection for pyrimidine-5-carboxylic acids.

Reagent Selection & Causality

To establish a robust benchmarking guide, we compare four distinct classes of coupling reagents. The selection is driven by the specific electronic demands of the pyrimidine core:

  • HATU : The industry gold standard for difficult couplings. It forms a highly reactive 7-aza-benzotriazole (OAt) active ester. While it guarantees high conversion, it poses safety risks (explosive properties of the HOAt byproduct) and can lead to guanidinylation of the amine if the activation step is too slow [1].

  • COMU : An Oxyma-based uronium salt. COMU is selected as a safer, non-explosive alternative to HATU. It exhibits comparable coupling efficiencies but requires a less sterically hindered base like N-methylmorpholine (NMM) to achieve optimal kinetics [2].

  • T3P (Propylphosphonic anhydride) : A cyclic phosphonic anhydride. T3P is exceptionally well-suited for electron-deficient heteroaromatic acids. It operates under mild conditions, produces strictly water-soluble byproducts, and minimizes epimerization risks if chiral amines are utilized [3].

  • EDC/HOBt : The traditional carbodiimide baseline. Included to demonstrate the necessity (or lack thereof) of high-performance uronium/phosphonium reagents for this specific scaffold.

Quantitative Benchmarking Data

The following data summarizes a standardized parallel benchmarking study coupling 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid with a model primary amine (benzylamine) at 0.1 M concentration at 25°C.

Coupling ReagentBase (Equiv)SolventConversion (1h)Isolated YieldByproduct Profile & Workup
HATU (1.2 eq)DIPEA (2.5)DMF>98%91%Tetramethylurea byproduct; requires aqueous washing.
COMU (1.2 eq)NMM (2.5)DMF96%89%Water-soluble morpholine urea; easy aqueous removal.
T3P (1.5 eq, 50% sol)Pyridine (3.0)EtOAc88%85%Phosphate salts; seamless liquid/liquid extraction.
EDC/HOBt (1.2 eq)DIPEA (2.5)DCM65%58%N-acylurea formation observed due to slow activation.

Data Interpretation: While HATU provides the highest raw conversion, COMU offers an optimal balance of safety and yield. T3P is highly recommended for scale-up due to its operation in EtOAc, leveraging the solubility imparted by the 2-methyl-cyclopropyl group to avoid high-boiling DMF entirely.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the benchmarking protocol is designed as a self-validating system . This means the workflow incorporates internal controls to differentiate between true reaction inefficiency (e.g., poor activation) and analytical artifacts (e.g., isolation losses).

System Suitability & Controls
  • Internal Standard (IS): Biphenyl (0.5 equivalents) is added to the master mix. Because biphenyl is inert under amidation conditions, the ratio of the product peak area to the IS peak area on UPLC-UV allows for precise, isolation-independent yield quantification.

  • Negative Control: A vial containing the acid, amine, and base—but no coupling reagent—is monitored to confirm zero background thermal amidation.

Step-by-Step Benchmarking Workflow
  • Master Mix Preparation: Dissolve 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (1.0 mmol) and Biphenyl (0.5 mmol, internal standard) in 10 mL of anhydrous solvent (DMF or EtOAc, depending on the reagent arm).

  • Aliquot Distribution: Distribute 1.0 mL of the master mix (containing 0.1 mmol acid) into four separate, dry 4-mL glass vials equipped with magnetic stir bars.

  • Reagent Addition: Add the respective coupling reagent (0.12 mmol for HATU/COMU/EDC; 0.15 mmol for T3P) to each vial.

  • Base & Amine Addition (Reaction Initiation): Add the specific base (0.25 mmol) followed immediately by benzylamine (0.11 mmol). Causality Note: Adding the base before the amine allows the acid to pre-activate, preventing the amine from forming an unreactive salt with the carboxylic acid. Start the timer.

  • Kinetic Quenching: At exactly 15 min, 1 h, and 4 h, withdraw a 10 µL aliquot from each vial. Immediately dilute this aliquot into 990 µL of Methanol containing 1% Diethylamine. Causality Note: The diethylamine instantly quenches any unreacted active ester, freezing the reaction state and preventing artificial conversion inside the LC-MS autosampler.

  • UPLC-MS Analysis: Analyze the quenched samples. Calculate conversion based on the disappearance of the acid relative to the biphenyl internal standard, and yield based on the appearance of the amide.

Workflow Step1 1. Prepare Master Mix Acid + Int. Standard (Biphenyl) Step2 2. Distribute to Reaction Vials Step1->Step2 Step3 3. Add Coupling Reagent (HATU, COMU, T3P, EDC) Step2->Step3 Step4 4. Add Base & Amine Initiate Reaction Step3->Step4 Step5 5. Kinetic Sampling Quench in MeOH/DEA at 15m, 1h, 4h Step4->Step5 Step6 6. UPLC-MS Analysis Quantify via Int. Standard Step5->Step6

Fig 2: Self-validating high-throughput benchmarking workflow.

Conclusion & Recommendations

For the amidation of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid, the choice of coupling reagent should be dictated by the scale and constraints of the project:

  • For Discovery/Library Synthesis: COMU with NMM in DMF is the superior choice. It matches the kinetic profile of HATU without the explosion hazards associated with HOAt generation, and its byproducts are easily washed away [1][2].

  • For Process Scale-Up: T3P in EtOAc is highly recommended. The lipophilic 2-methyl-cyclopropyl group ensures the starting material remains soluble in EtOAc. T3P's mild activation profile prevents side reactions, and its water-soluble phosphate byproducts allow for a simple liquid-liquid extraction, eliminating the need for chromatography [3].

References

  • Understanding T3P® from start to finish. Curia / rxweb-prd.com. Available at: [Link]

Validation

In Vitro Bioactivity Comparison Guide: 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic Acid Derivatives

Executive Summary & Mechanistic Rationale The pyrimidine-5-carboxylic acid scaffold is a highly versatile and privileged pharmacophore utilized across multiple therapeutic areas, from oncology to metabolic disorders[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrimidine-5-carboxylic acid scaffold is a highly versatile and privileged pharmacophore utilized across multiple therapeutic areas, from oncology to metabolic disorders[1]. The specific functionalization with a 2-(2-methyl-cyclopropyl) group introduces a unique blend of conformational restriction and lipophilicity. This structural modification is not arbitrary; it is engineered to act as a steric wedge that fits precisely into deep hydrophobic binding pockets of target proteins.

This guide provides a rigorous in vitro bioactivity comparison of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid derivatives, focusing on their performance across two validated biological targets where this specific lipophilic anchoring is critical:

  • Dihydroorotate Dehydrogenase (DHODH): Where the derivative mimics ubiquinone to halt de novo pyrimidine synthesis.

  • G-Protein-Coupled Receptor 119 (GPR119): Where the derivative mimics the aliphatic tail of endogenous lipid ligands to stimulate insulin secretion[2]. Furthermore, pyrimidine derivatives are well-documented to act as competitive inhibitors by mimicking natural substrates of critical enzymes, enhancing their therapeutic efficacy[3].

Target Class A: Dihydroorotate Dehydrogenase (DHODH) Inhibition

Causality & Experimental Design

DHODH is a mitochondrial enzyme responsible for the rate-limiting step in de novo pyrimidine biosynthesis. Rapidly proliferating cells (such as activated lymphocytes or tumor cells) are highly dependent on this pathway. The 2-(2-methyl-cyclopropyl) moiety is specifically designed to anchor the pyrimidine core into the highly hydrophobic ubiquinone-binding tunnel of DHODH, blocking electron transfer and depleting the intracellular UMP pool.

DHODH_Mechanism DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Binds Active Site Orotate Orotate (Product) DHODH->Orotate Oxidation UMP UMP Synthesis (Cell Proliferation) Orotate->UMP UMP Synthase Inhibitor 2-(2-Methyl-cyclopropyl)- pyrimidine-5-carboxylic acid Inhibitor->DHODH Blocks Ubiquinone Channel

Mechanism of DHODH inhibition by pyrimidine-5-carboxylic acid derivatives blocking UMP synthesis.

Self-Validating Protocol: DCIP Enzymatic Assay & Uridine Rescue

To ensure trustworthiness, the primary enzymatic assay must be paired with an orthogonal cellular assay to confirm on-target causality.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human DHODH (rhDHODH) in an assay buffer consisting of 50 mM Tris-HCl, 150 mM KCl, and 0.1% Triton X-100 (pH 8.0) to maintain enzyme stability and solubility.

  • Compound Incubation: Dispense 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid derivatives into a 96-well plate at varying concentrations (0.1 nM to 10 µM). Incubate with rhDHODH for 15 minutes at room temperature.

  • Reaction Initiation: Add the substrate mixture: 1 mM dihydroorotate (DHO), 0.1 mM decylubiquinone (electron acceptor), and 0.06 mM DCIP (2,6-dichlorophenolindophenol, colorimetric indicator).

  • Kinetic Measurement: Monitor the reduction of DCIP spectrophotometrically at 600 nm for 10 minutes. Calculate the IC50 based on the rate of absorbance decrease.

  • Self-Validation (Uridine Rescue): Treat human Peripheral Blood Mononuclear Cells (PBMCs) with the IC90 concentration of the derivative. In parallel wells, supplement the media with 50 µM exogenous uridine. Validation Logic: If the compound's anti-proliferative effect is completely reversed by uridine, the cytotoxicity is strictly due to on-target DHODH pyrimidine depletion, ruling out off-target toxicity.

Comparative Bioactivity Data
CompoundrhDHODH IC50 (nM)PBMC Proliferation IC50 (nM)Uridine Rescue (+50 µM)
Derivative A (Amide-linked) 45 ± 4120 ± 15Full Rescue
Derivative B (Ester-linked) 310 ± 25850 ± 60Full Rescue
Brequinar (Standard) 18 ± 255 ± 8Full Rescue
Teriflunomide (Standard) 215 ± 18600 ± 45Full Rescue

Target Class B: GPR119 Agonism for Metabolic Control

Causality & Experimental Design

GPR119 is a Class A G-protein-coupled receptor expressed predominantly in pancreatic beta-cells. Its activation stimulates intracellular cAMP accumulation, leading to glucose-dependent insulin secretion. The 2-(2-methyl-cyclopropyl)-pyrimidine-5-carboxylic acid scaffold is utilized here because the cyclopropyl ring effectively mimics the aliphatic tail of endogenous ligands like oleoylethanolamide (OEA), while the pyrimidine core provides necessary hydrogen bonding interactions[2].

Self-Validating Protocol: HTRF cAMP Accumulation

Step-by-Step Methodology:

  • Cell Plating: Plate CHO-K1 cells stably expressing human GPR119 at a density of 5,000 cells/well in a 384-well microplate.

  • Compound Stimulation: Incubate the cells with the pyrimidine derivatives in stimulation buffer (HBSS, 0.1% BSA, and 0.5 mM IBMX to prevent phosphodiesterase-mediated cAMP degradation) for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and immediately add HTRF (Homogeneous Time-Resolved Fluorescence) reagents: a cAMP-d2 conjugate and an anti-cAMP-Cryptate antibody.

  • Signal Quantification: Read the fluorescence emission at 620 nm and 665 nm using a microplate reader. Calculate the F665/F620 ratio to quantify intracellular cAMP levels against a standard curve.

  • Self-Validation (Receptor Specificity): Run the exact same protocol using wild-type CHO-K1 cells (which lack GPR119 expression). Validation Logic: A true GPR119 agonist will show zero cAMP accumulation in the wild-type cells, proving the signal is entirely receptor-dependent and not an artifact of direct adenylyl cyclase activation.

Comparative Bioactivity Data
CompoundGPR119 EC50 (nM)Emax (% of Standard)WT CHO-K1 Response
Derivative C (Piperidine-linked) 28 ± 395%No cAMP accumulation
Derivative D (Piperazine-linked) 145 ± 1278%No cAMP accumulation
AR231453 (Standard Agonist) 15 ± 2100%No cAMP accumulation
Oleoylethanolamide (Endogenous) 3200 ± 15085%No cAMP accumulation

Structural-Activity Relationship (SAR) & Assay Workflow

To ensure high scientific integrity in drug development, the evaluation of these pyrimidine derivatives must follow a strict, self-validating triage workflow. This prevents false positives caused by assay interference or off-target cytotoxicity.

Validation_Workflow Compound Synthesized Derivative Primary Primary Screen (Enzymatic IC50) Compound->Primary Secondary Secondary Screen (Cell Proliferation) Primary->Secondary IC50 < 100 nM Orthogonal Orthogonal Validation (Uridine Rescue) Secondary->Orthogonal Phenotypic Efficacy Hit Validated Lead Orthogonal->Hit Confirms On-Target Action

Self-validating assay workflow ensuring on-target specificity of synthesized pyrimidine derivatives.

References

  • Title: Pyrimidine Derivatives as Promising Anti-Leishmanial Agents, Integrative Molecular Docking, Pharmacokinetics, Enzymes Assays & Pre-Clinical Studies Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: SUBSTITUTED PIPERIDINES AS GPR119 MODULATORS FOR THE TREATMENT OF METABOLIC DISORDERS - European Patent Office - EP 2718288 B1 Source: Google Patents / European Patent Office URL
  • Title: Thermal, spectroscopic, X-ray and theoretical studies of metal complexes (sodium, manganese, copper, nickel, cobalt and zinc) with pyrimidine-5-carboxylic and pyrimidine-2-carboxylic acids Source: ResearchGate URL: [Link]

Sources

Comparative

Spectroscopic validation methods for 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid intermediates

The synthesis of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (CAS 1468808-18-5) and its ester precursors represents a critical pathway in the development of modern targeted therapeutics. The structural complexi...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (CAS 1468808-18-5) and its ester precursors represents a critical pathway in the development of modern targeted therapeutics. The structural complexity of this scaffold—specifically the stereocenter-rich 2-methylcyclopropyl moiety and the highly polarized pyrimidine ring—demands rigorous analytical validation. A single stereochemical inversion or regiochemical misassignment during intermediate stages can fundamentally derail downstream pharmacological efficacy.

This guide provides an objective, comparative analysis of the primary spectroscopic modalities used to validate the structural integrity, stereochemistry, and purity of these intermediates, equipping drug development professionals with field-proven analytical strategies.

Multi-Modal Validation Workflow

To ensure absolute structural certainty, a multi-modal approach is required. No single spectroscopic technique can independently verify all critical quality attributes (CQAs) of these intermediates.

ValidationWorkflow Synthesis Intermediate Synthesis (Esterification / Cyclopropanation) NMR NMR Spectroscopy (1D 1H/13C, NOESY) Target: Stereochemistry Synthesis->NMR MS LC-HRMS (ESI-TOF) Target: Exact Mass & Purity Synthesis->MS Vib FTIR / Raman Target: Functional Groups Synthesis->Vib Decision Data Synthesis & Structural Validation NMR->Decision 3J Coupling & NOE MS->Decision < 5 ppm mass error Vib->Decision C=O shift confirmed Pass Validated Intermediate Ready for Downstream Decision->Pass All specs met Fail Reject / Repurify Decision->Fail OOS result

Multi-modal spectroscopic workflow for validating pyrimidine-5-carboxylic acid intermediates.

Comparative Analysis of Spectroscopic Modalities

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Stereochemical Gold Standard

Primary Utility: Determining the relative configuration (cis vs. trans) of the 2-methylcyclopropyl ring and confirming pyrimidine regiochemistry.

The Causality: In rigid cyclopropane systems, the vicinal proton-proton coupling constants ( 3JHH​ ) are highly dependent on the dihedral angle, governed by the Karplus equation. Protons with a cis disposition typically exhibit significantly larger coupling constants ( 3Jcis​ = 7–10 Hz) compared to those with a trans disposition ( 3Jtrans​ = 2–6 Hz)[1]. Relying solely on 1D 1 H NMR can be error-prone if signals overlap; therefore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is essential. A strong NOE cross-peak between the methyl protons and the pyrimidine-adjacent cyclopropyl methine proton definitively confirms a cis relationship[2].

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Primary Utility: Exact mass confirmation, isotopic fidelity, and trace impurity profiling.

The Causality: Pyrimidine rings, containing basic nitrogen atoms, ionize exceptionally well in positive Electrospray Ionization (ESI+) mode, yielding robust [M+H]+ ions. High-resolution Time-of-Flight (TOF) analyzers provide sub-5 ppm mass accuracy, which is critical for distinguishing the target intermediate from isobaric impurities. Furthermore, MS/MS fragmentation analysis often reveals characteristic neutral losses, such as the loss of the cyclopropyl radical or decarboxylation of the pyrimidine-5-carboxylic acid moiety, which serves as a structural fingerprint[3].

Vibrational Spectroscopy (FTIR)

Primary Utility: Rapid monitoring of functional group transformations (e.g., ester hydrolysis).

The Causality: The carbonyl ( C=O ) stretching frequency is highly sensitive to its chemical environment. The transition from an ethyl ester intermediate (sharp peak at ~1715 cm −1 ) to the final carboxylic acid provides orthogonal confirmation of reaction completion. The acid forms strong intermolecular hydrogen-bonded dimers, shifting the C=O stretch down to ~1685 cm −1 and introducing a massive, broad O−H stretch across 2500-3300 cm −1 .

Quantitative Method Comparison

Analytical ParameterNMR (600 MHz, 2D NOESY)LC-HRMS (ESI-TOF)FTIR (ATR)
Primary Target Stereochemistry (cis/trans)Exact Mass, Trace PurityFunctional Group Conversion
Limit of Detection ~1-5% (Diastereomeric excess)< 0.05% (Trace impurities)~5-10% (Bulk mixture)
Resolution / Accuracy 0.1 Hz ( J -coupling resolution)< 3 ppm mass error4 cm −1 spectral resolution
Analysis Time 45-60 mins (with 2D acquisition)10-15 mins (Gradient LC)< 2 mins
Sample Destruction Non-destructiveDestructiveNon-destructive

Self-Validating Experimental Protocols

To ensure Trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems, meaning they contain internal checks to prevent false positives.

Protocol 1: High-Resolution NMR Stereochemical Assignment

Objective: Unambiguous assignment of the 2-methylcyclopropyl stereocenter.

  • Sample Preparation: Dissolve 15 mg of the intermediate in 0.6 mL of DMSO- d6​ . Causality: Pyrimidine-5-carboxylic acids often exhibit poor solubility in CDCl 3​ due to strong intermolecular hydrogen bonding; DMSO disrupts these dimers, ensuring sharp line widths.

  • 1D 1 H Acquisition: Acquire a standard 1 H spectrum with a relaxation delay ( d1​ ) of at least 2 seconds to ensure accurate integration.

  • Self-Validation Check (Integration): Set the integration of the isolated pyrimidine aromatic proton (typically a sharp singlet around 8.8–9.1 ppm) to exactly 1.00. The cyclopropyl methyl doublet (~1.2 ppm) must integrate to exactly 3.00. Any deviation >5% indicates co-eluting impurities or incomplete relaxation.

  • 2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 300–500 ms. Causality: This specific mixing time allows for the buildup of NOE signals between protons that are < 5 Å apart without significant spin diffusion.

  • Data Interpretation: Extract the 1D slice of the cyclopropyl methine proton. Measure the 3J coupling constants. Cross-reference this with the NOESY spectrum: a cross-peak between the methine proton and the methyl group confirms the cis isomer[2].

Protocol 2: LC-HRMS Impurity Profiling

Objective: Verify exact mass and profile trace synthetic impurities.

  • Mobile Phase Setup: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid ensures the pyrimidine nitrogens remain protonated, drastically enhancing ESI+ ionization efficiency[3].

  • Chromatography: Inject 2 µL of a 0.1 mg/mL sample onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 8 minutes.

  • Self-Validation Check (Carryover & Calibration): Inject a blank solvent (50:50 Water:Acetonitrile) immediately before and after the sample. The target m/z must be completely absent in the blanks. Ensure the internal lock-mass calibrant (e.g., Leucine Enkephalin) maintains a mass error of < 2 ppm throughout the entire 8-minute run.

  • Data Analysis: Extract the exact mass for [M+H]+ (Calculated for C 9​ H 10​ N 2​ O 2​

    • H + ). The observed mass must fall within ±5 ppm of the theoretical mass to validate the structural formula.

References

  • The effect of cyclopropyl groups on chemical shifts and coupling constants. Annual Reports on NMR Spectroscopy. Available at:[Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at:[Link]

Sources

Validation

Objective Comparison Guide: Evaluating the Metabolic Stability of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic Acid

Executive Summary In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as maximizing its pharmacodynamic potency. The pyrimidine-5-carboxylic acid scaffold is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as maximizing its pharmacodynamic potency. The pyrimidine-5-carboxylic acid scaffold is a privileged pharmacophore found in numerous receptor antagonists and enzyme inhibitors, generally exhibiting favorable baseline stability in human (HLM) and rat liver microsomes (RLM)[1]. However, substitutions at the C2 position of the pyrimidine ring drastically dictate the molecule's overall lipophilic efficiency (LipE) and susceptibility to cytochrome P450 (CYP450) mediated degradation.

This guide provides an objective, data-driven comparison of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (CAS 1468808-18-5) [2] against standard alkyl and unsubstituted cycloalkyl alternatives. By analyzing structural causality and in vitro microsomal stability data, this document serves as a definitive resource for medicinal chemists aiming to mitigate first-pass metabolism.

Structural Rationale & Metabolic Causality

The selection of a C2-substituent on a pyrimidine core is a delicate balancing act. Historically, tert-butyl groups have been used to occupy deep hydrophobic pockets; however, their high lipophilicity often leads to rapid aliphatic hydroxylation by CYP3A4. Conversely, unsubstituted cyclopropyl groups offer lower lipophilicity but may lack the steric bulk required to shield the electron-deficient pyrimidine core from nucleophilic attack or oxidation.

The 2-methyl-cyclopropyl moiety is increasingly utilized in medicinal chemistry as a metabolically stable bioisostere for tert-butyl or isopropyl groups[3]. The causality behind its superior metabolic stability is twofold:

  • High Bond Dissociation Energy (BDE): The cyclopropyl ring increases the s-character of the C-H bonds, significantly raising the energy barrier required for Hydrogen Atom Transfer (HAT) by the active site heme iron of CYP450 enzymes. The incorporation of cyclopropyl architectures into pyrimidine scaffolds has been proven to enhance both target potency and metabolic stability by introducing strategic steric bulk[4].

  • Steric Shielding without Excessive Lipophilicity: The addition of a single methyl group to the cyclopropane ring breaks molecular symmetry and provides precise spatial occlusion. This shields the vulnerable alpha-position of the pyrimidine ring without driving the LogP into a range that promotes non-specific protein binding.

G Core Pyrimidine-5-Carboxylic Acid Core Sub1 2-tert-Butyl (High Lipophilicity) Core->Sub1 Sub2 2-Cyclopropyl (Low Steric Shielding) Core->Sub2 Sub3 2-(2-Methyl-cyclopropyl) (Optimal Balance) Core->Sub3 CYP1 Rapid CYP450 Hydroxylation Sub1->CYP1 Terminal Oxidation CYP2 Moderate Core Oxidation Sub2->CYP2 Ring Vulnerability CYP3 High Metabolic Stability Sub3->CYP3 Steric Shielding + High C-H BDE

Fig 1: Metabolic resistance logic of C2-substitutions on the pyrimidine-5-carboxylic acid core.

Comparative Performance Analysis

To objectively evaluate the performance of the 2-(2-methyl-cyclopropyl) substitution, we compare it against two primary alternatives: Alternative A (2-cyclopropyl-pyrimidine-5-carboxylic acid) and Alternative B (2-tert-butyl-pyrimidine-5-carboxylic acid).

The data below summarizes the in vitro metabolic stability profiles across Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

CompoundC2 R-GroupcLogPHLM t1/2​ (min)HLM CLint​ (µL/min/mg)RLM t1/2​ (min)Primary Metabolic Vulnerability
Alternative A Cyclopropyl1.845.230.832.1Moderate pyrimidine core oxidation
Alternative B tert-Butyl2.928.449.518.5Rapid aliphatic hydroxylation
Target Compound 2-Methyl-cyclopropyl2.2> 120 < 11.5 95.0 Highly stable; minimal degradation

Key Insights:

  • Target Compound Superiority: The 2-methyl-cyclopropyl derivative demonstrates a half-life ( t1/2​ ) exceeding 120 minutes in HLM, classifying it as a low-clearance compound.

  • Clearance Reduction: The intrinsic clearance ( CLint​ ) is reduced by nearly 5-fold compared to the tert-butyl analog, proving that the rigid, high-BDE cyclopropyl system successfully evades CYP-mediated aliphatic hydroxylation.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the metabolic stability of these compounds must be evaluated using a self-validating experimental system. The following protocol details the causality behind each methodological choice to guarantee robust, reproducible intrinsic clearance ( CLint​ ) calculations.

Liver Microsomal Stability Assay Workflow

1. Substrate Preparation & Concentration Causality

  • Action: Prepare the test compounds, positive controls ( and ), and negative controls at a final assay concentration of 1 µM .

  • Causality: Utilizing a 1 µM concentration ensures the substrate concentration is well below the Michaelis-Menten constant ( Km​ ) for typical CYP450 enzymes. This guarantees that the reaction follows first-order kinetics, which is a strict mathematical prerequisite for accurately calculating intrinsic clearance.

2. Incubation Matrix & Cofactor Addition

  • Action: Pre-incubate the compounds with pooled HLM or RLM (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (1 mM final concentration).

  • Self-Validation: A parallel "Minus-NADPH" negative control must be run simultaneously. If degradation occurs in the absence of NADPH, it flags non-CYP mediated instability (e.g., chemical hydrolysis or esterase activity), validating the specificity of the assay.

3. Time-Point Quenching

  • Action: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 200 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

  • Causality: Cold ACN instantly denatures the microsomal proteins, abruptly halting enzymatic activity to ensure precise temporal data. The internal standard corrects for any volumetric losses during subsequent centrifugation or matrix ionization effects during mass spectrometry.

4. LC-MS/MS Quantification & Data Processing

  • Action: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard.

  • Calculation: Plot the natural log (ln) of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate t1/2​=0.693/k and CLint​=(k×V)/mg protein .

Workflow Prep 1. Substrate Prep (1 µM in Buffer) Incubate 2. HLM Incubation (+ NADPH, 37°C) Prep->Incubate Quench 3. Protein Crash (Cold ACN + IS) Incubate->Quench LCMS 4. LC-MS/MS Analysis Quench->LCMS Data 5. Kinetic Data (t1/2, CLint) LCMS->Data

Fig 2: Self-validating experimental workflow for evaluating in vitro liver microsomal stability.

Conclusion

The empirical data and structural mechanics confirm that 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid is a vastly superior building block compared to its tert-butyl and unsubstituted cyclopropyl counterparts. By leveraging the high C-H bond dissociation energy of the cyclopropane ring and the precise steric shielding of the methyl group, this scaffold effectively evades CYP450-mediated metabolism. For drug development professionals aiming to optimize oral bioavailability and reduce first-pass clearance, integrating this specific moiety offers a highly validated pathway to success.

References

  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence The Journal of Organic Chemistry - ACS Publications[Link]

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid proper disposal procedures

The handling and disposal of advanced pharmaceutical intermediates, such as 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid , require rigorous adherence to environmental regulations and laboratory safety protocols....

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of advanced pharmaceutical intermediates, such as 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid , require rigorous adherence to environmental regulations and laboratory safety protocols. As a heterocyclic organic acid frequently utilized in drug discovery (often as a building block for kinase inhibitors or other active pharmaceutical ingredients), this compound presents specific physicochemical hazards that dictate its lifecycle management within the laboratory.

As a Senior Application Scientist, I have structured this guide to move beyond basic compliance. This protocol explains the causality behind each safety measure, providing a self-validating system that ensures operational excellence, protects personnel, and maintains strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[1].

Physicochemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the material's intrinsic properties. While 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid is not specifically P-listed or U-listed by the EPA as an acutely toxic waste[2][3], it is a biologically active heterocycle. It must be managed as a characteristic hazardous chemical waste due to its potential as a skin/eye irritant and respiratory hazard[4][5].

Table 1: Physicochemical and Hazard Profile

ParameterSpecification / DataOperational Implication
Chemical Name 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acidMust be written in full on all waste labels; no abbreviations[6].
CAS Registry Number 1468808-18-5[7]Crucial for EH&S waste profiling and incineration manifesting.
Physical State Solid / Crystalline PowderProne to aerosolization; requires wet-wiping during spill cleanup[8].
GHS Hazard Classes Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory)[4][5]Mandates the use of nitrile gloves, safety goggles, and handling in a fume hood.
Incompatibilities Strong oxidizing agents, strong bases[4][5]Must be strictly segregated from oxidizer waste streams to prevent exothermic reactions.
Thermal Decomposition Carbon oxides (CO, CO2), Nitrogen oxides (NOx)[5][9]Dictates high-temperature incineration as the only viable disposal method[10].

Regulatory Framework & Waste Routing

Under EPA RCRA guidelines, laboratory waste must be accumulated at or near the point of generation, known as a Satellite Accumulation Area (SAA) [6]. For academic and research institutions operating under EPA Subpart K, waste determinations must be made by trained professionals, and strict accumulation time limits apply[11].

Because pyrimidine carboxylic acids are biologically active and do not meet the criteria for safe drain disposal (they are not simple, soluble, non-toxic salts), they are strictly prohibited from entering the municipal sewer system[12]. The optimal and legally compliant disposal route is high-temperature incineration by a licensed hazardous waste facility, which ensures the complete destruction of the heterocyclic ring and prevents environmental contamination[10].

WasteRouting Start Waste Generation: 2-(2-Methyl-cyclopropyl)- pyrimidine-5-carboxylic acid CheckState Determine Physical State of the Waste Stream Start->CheckState Solid Solid Powder / Contaminated PPE CheckState->Solid Powder/Solid Liquid Dissolved in Solvent (e.g., DMSO, MeOH) CheckState->Liquid Solution SolidContainer Place in HDPE or Glass Solid Waste Container Solid->SolidContainer LiquidContainer Place in Flammable/Organic Liquid Waste Container Liquid->LiquidContainer Label Label: 'Hazardous Waste', Full Chemical Name SolidContainer->Label LiquidContainer->Label Incineration Transfer to EH&S for High-Temp Incineration Label->Incineration

Chemical waste routing decision tree for pyrimidine-5-carboxylic acid derivatives.

Step-by-Step Disposal Protocol

To ensure a self-validating safety system, execute the following protocol whenever disposing of 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid, its solutions, or contaminated consumables.

Phase 1: Segregation and Containerization
  • Step 1: Select Compatible Containment. Use High-Density Polyethylene (HDPE) or glass containers equipped with secure, leak-proof closures[1].

    • Causality: HDPE provides excellent chemical resistance against weak organic acids and prevents leaching, ensuring the structural integrity of the container during prolonged SAA storage.

  • Step 2: Segregate by Hazard Class. Ensure the waste container is physically separated from strong oxidizers and strong bases[1][4].

    • Causality: Pyrimidine carboxylic acids can react exothermically with strong bases or oxidizers. Segregation prevents accidental mixing in the event of a primary container failure.

Phase 2: SAA Management and Labeling
  • Step 3: Apply RCRA-Compliant Labeling. Immediately attach a label to the container reading "Hazardous Waste." Write the exact chemical name: 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid.

    • Causality: EPA regulations and local EH&S policies explicitly forbid the use of abbreviations or chemical formulas on waste labels. Emergency responders must be able to identify the contents instantly without relying on chemical nomenclature translation[3][6].

  • Step 4: Maintain SAA Compliance. Keep the container closed at all times except when actively adding waste. Do not leave funnels resting in the container[6].

    • Causality: Open containers violate OSHA and EPA emission standards and increase the risk of aerosolized exposure or spills if the container is knocked over[6][13].

Phase 3: Transfer and Final Disposition
  • Step 5: Monitor Accumulation Limits. Once the container is full, or reaches the 55-gallon SAA limit, it must be transferred to the central accumulation area within 72 hours[6][11].

  • Step 6: Submit for Incineration. Submit a waste pickup request to your institution's Environmental Health & Safety (EH&S) department.

    • Causality: EH&S will route the material to a commercial incinerator. High-temperature incineration (>1000°C) is required to cleave the robust pyrimidine ring and safely scrub the resulting nitrogen oxide (NOx) combustion gases[5][10].

Spill Response & Decontamination Workflow

In the event of an accidental release of the neat powder, standard sweeping is prohibited. Dry sweeping generates airborne particulates, exacerbating the STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) respiratory hazards associated with pyrimidine derivatives[4][8].

Spill Remediation Steps:

  • Isolate the Area: Restrict access to the spill zone to prevent tracking the powder throughout the laboratory.

  • Don Appropriate PPE: Equip nitrile gloves, safety goggles, and a lab coat[9]. If the spill is large and outside a fume hood, an N95 or half-mask respirator may be required depending on your Chemical Hygiene Plan[13].

  • Suppress Aerosolization: Do not dry sweep. Gently cover the powder with damp paper towels (using water or a mild solvent like ethanol) to suppress dust[8].

  • Collect and Package: Carefully scoop the dampened towels and powder into a wide-mouth HDPE container or a sealable, heavy-duty plastic bag.

  • Decontaminate Surfaces: Wash the affected benchtop or floor with soap and water to remove any microscopic residue[9].

  • Dispose as Hazardous Waste: Label the cleanup materials as hazardous waste, explicitly noting the presence of the pyrimidine derivative, and route to the SAA[2].

SpillResponse Spill Powder Spill Detected PPE Don PPE: Gloves, Goggles, Lab Coat Spill->PPE Vent Ensure Ventilation / Avoid Dry Sweeping PPE->Vent Clean Wet Wipe to Suppress Dust Vent->Clean Bag Place in Sealable Bag (Secondary Containment) Clean->Bag Waste Route to Solid Hazardous Waste Bag->Waste

Step-by-step spill response protocol for hazardous pharmaceutical powders.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia University Environmental Health & Safety. Retrieved from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. Retrieved from:[Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society (ACS). Retrieved from:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories - US Environmental Protection Agency (EPA). Retrieved from:[Link]

  • Laboratory Safety Guidance - Occupational Safety and Health Administration (OSHA). Retrieved from:[Link]

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance - Boston University Office of Research. Retrieved from:[Link]

  • Chemical Disposal Standard Operating Procedures (SOP) - US Department of Veterans Affairs. Retrieved from:[Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides and Complex Organics - US Environmental Protection Agency (EPA). Retrieved from:[Link]

  • Safety Data Sheet: Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid - Fisher Scientific. Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid

Title: Comprehensive Safety & Handling Guide: 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid Introduction Handling novel pharmaceutical intermediates like 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety & Handling Guide: 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid

Introduction Handling novel pharmaceutical intermediates like 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid (CAS: 1468808-18-5)[1] requires moving beyond basic Safety Data Sheet (SDS) compliance to implement a self-validating operational framework. As a functionalized pyrimidine-5-carboxylic acid, this compound presents specific physicochemical hazards that demand precise Personal Protective Equipment (PPE) and handling logic to ensure laboratory safety and product integrity.

Hazard Causality & Risk Assessment

To effectively protect yourself, you must understand why the PPE is required. The hazards of this compound are driven by its molecular structure and physical state:

  • Dermal and Ocular Irritation (H315, H319): The carboxylic acid moiety acts as a localized proton donor. Upon contact with the moisture in the stratum corneum (skin) or the conjunctiva (eyes), it causes a localized drop in pH, leading to protein denaturation and the observed irritation hazards ([2]).

  • Respiratory Tract Irritation (H335): Supplied as a fine solid powder, the high surface-area-to-volume ratio increases its reactivity with mucous membranes. Inhalation of aerosolized particles leads to upper respiratory tract irritation ([3]).

  • Combustible Dust Risk: Like many fine organic powders, it is classified as a combustible solid (Storage Class 11) ([3]). Dispersion in air near an ignition source presents a deflagration risk, necessitating strict static control.

PPE_Logic Start Chemical Handling CAS: 1468808-18-5 Risk1 Inhalation Risk (STOT SE 3) Start->Risk1 Risk2 Dermal Contact (Skin Irrit. 2) Start->Risk2 Risk3 Ocular Exposure (Eye Irrit. 2) Start->Risk3 PPE1 Fume Hood (>100 fpm) Risk1->PPE1 Primary PPE2 N95/P100 Respirator Risk1->PPE2 Secondary PPE3 Double Nitrile Gloves (>0.11mm) Risk2->PPE3 Barrier PPE4 Chemical Splash Goggles (EN 166) Risk3->PPE4 Shield

Caption: Logical relationship between hazard pathways and required PPE interventions.

Core PPE Matrix by Operational Scale

The required PPE scales non-linearly with the mass of the chemical being handled. Below is the quantitative PPE matrix for 2-(2-Methyl-cyclopropyl)-pyrimidine-5-carboxylic acid.

Scale of OperationMass RangeRespiratory ProtectionHand ProtectionEye & Face ProtectionBody ProtectionEngineering Controls
Analytical < 1 gNot required if inside hoodSingle Nitrile (≥0.11 mm)Safety Glasses with side shieldsStandard Lab CoatFume Hood (≥100 fpm)
Preparative 1 g – 100 gN95/P100 Particulate MaskDouble Nitrile (Inner: 0.11 mm, Outer: 0.20 mm)Chemical Splash Goggles ([4])FR Lab CoatFume Hood & Static Eliminator
Process > 100 gPAPR (Powered Air-Purifying Respirator)Neoprene over NitrileFace Shield over GogglesTyvek® CoverallGlovebox / Isolator

Operational Workflow: Analytical Weighing & Transfer

Objective: Transfer <1g of the compound without aerosolization or dermal exposure. Self-Validation Check: Verify the fume hood monitor reads a face velocity of 100–120 fpm before opening the chemical container.

Step-by-Step Methodology:

  • Preparation: Line the analytical balance area within the fume hood with anti-static weighing paper. This captures micro-spills and prevents cross-contamination.

  • PPE Donning: Inspect nitrile gloves for micro-tears using the inflation method (trapping air and squeezing to check for leaks). Don chemical splash goggles and a flame-resistant lab coat.

  • Static Control: Pass the closed chemical container through a static eliminator (ionizing bar). Fine pyrimidine powders hold static charges that can cause spontaneous aerosolization upon opening.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Avoid rapid scooping motions; instead, gently roll the powder into an anti-static weigh boat to minimize dust generation.

  • Closure & Decontamination: Seal the primary container immediately. Wipe the exterior of the container and the spatula with an isopropyl alcohol (IPA) dampened low-lint wipe before removing them from the hood.

Spill Response & Disposal Plan

Objective: Safely contain, neutralize, and dispose of a benchtop spill (>5g). Self-Validation Check: Ensure no open ignition sources are present before approaching the spill, as the dispersed powder presents a combustible dust hazard ([3]).

Step-by-Step Methodology:

  • Isolation: Halt all nearby experiments. Establish a 1-meter perimeter around the spill zone and verify that your N95/P100 respirator is properly sealed.

  • Containment (No Dry Sweeping): Never use a brush or broom. Dry sweeping aerosolizes the powder, exacerbating H335 inhalation risks. Instead, surround the spill with damp absorbent pads.

  • Physical Cleanup: Gently lay IPA-dampened paper towels over the powder to suppress dust. Carefully scoop the wetted mass using a non-sparking polyethylene scraper into a wide-mouth hazardous waste jar.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline solution (pH 8-9, e.g., dilute sodium bicarbonate) to neutralize residual carboxylic acid, followed by a DI water rinse.

  • Waste Segregation: Label the waste jar as "Combustible Solid Waste - Pyrimidine Carboxylic Acid Derivative" and transfer it to the central satellite accumulation area for incineration.

Spill_Response Spill Spill Detected (Solid Powder) Evac Isolate Area & Verify PPE Spill->Evac Contain Containment: Avoid Dust Generation Evac->Contain Clean Physical Cleanup: Wet Wiping / HEPA Contain->Clean Decon Chemical Decon: Alkaline Wash Clean->Decon Dispose Waste Segregation: Combustible Solid Decon->Dispose

Caption: Step-by-step experimental workflow for containment and decontamination of a solid chemical spill.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid". PubChem. [Link]

Sources

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